tert-Buthyl Pitavastatin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H32FNO4 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
tert-butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/t21-,22-/m1/s1 |
InChI 键 |
RCARMBIYAHBUHR-FGZHOGPDSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl Pitavastatin (B1663618) is the tert-butyl ester prodrug of pitavastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase.[1][2] Like other members of the statin class, its primary therapeutic action is the reduction of cholesterol biosynthesis, making it a cornerstone in the management of hypercholesterolemia.[3][4] In the in vitro environment, tert-butyl pitavastatin is rapidly hydrolyzed to its active open-acid form, pitavastatin, which is the molecule responsible for the observed biological effects. This guide delineates the core in vitro mechanism of action of pitavastatin, focusing on its primary target inhibition, downstream cellular effects, and associated signaling pathways.
Primary Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
The principal mechanism of action for pitavastatin is the direct, competitive inhibition of HMG-CoA reductase.[1][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the early, rate-limiting step in the cholesterol biosynthesis pathway.[5][6] By binding to the active site of HMG-CoA reductase with high affinity, pitavastatin effectively blocks the production of mevalonate and all subsequent downstream products, including cholesterol.[7] In vitro studies have demonstrated that pitavastatin exhibits a particularly high affinity for HMG-CoA reductase, surpassing that of the natural substrate by a thousandfold.[5][7]
Quantitative Analysis of HMG-CoA Reductase Inhibition
The potency of pitavastatin has been quantified and compared to other statins in various in vitro assays. These studies consistently highlight its high inhibitory activity.
| Parameter | Drug | Value/Comparison | Source |
| Binding Affinity | Pitavastatin vs. Simvastatin | 1.6-fold higher affinity for HMG-CoA reductase | [5] |
| Binding Affinity | Pitavastatin vs. Pravastatin | 3.5-fold higher affinity for HMG-CoA reductase | [5] |
| IC50 (T-Cell Proliferation) | Pitavastatin | 3.6 nM | [8] |
Cholesterol Biosynthesis Pathway
The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol synthesis pathway and the inhibitory action of pitavastatin.
Experimental Protocol: HMG-CoA Reductase Activity Assay
This protocol describes a typical in vitro assay to measure the inhibitory effect of pitavastatin on HMG-CoA reductase activity.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.
-
Enzyme Solution: Purified, recombinant human HMG-CoA reductase diluted in assay buffer.
-
Substrate Solution: HMG-CoA and NADPH solution in assay buffer.
-
Inhibitor Solution: Pitavastatin dissolved in a suitable solvent (e.g., DMSO) and serially diluted to desired concentrations.
-
-
Assay Procedure:
-
Pipette 10 µL of the pitavastatin dilutions (or vehicle control) into wells of a 96-well microplate.
-
Add 70 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution (HMG-CoA and NADPH).
-
Immediately measure the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm over a period of 10-20 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of pitavastatin.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the pitavastatin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Pleiotropic (Cholesterol-Independent) In Vitro Mechanisms
Beyond its primary role in lipid lowering, pitavastatin exhibits a range of "pleiotropic" effects in vitro that are independent of cholesterol reduction but are consequences of mevalonate pathway inhibition. These effects contribute to its broader vasculoprotective and anti-proliferative properties.[1][9]
Improvement of Endothelial Function
Pitavastatin has been shown to enhance endothelial function by increasing the production of nitric oxide (NO), a key signaling molecule in vasodilation.[10] This is achieved through the post-transcriptional activation of endothelial nitric oxide synthase (eNOS). The inhibition of the mevalonate pathway reduces the synthesis of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP).[10][11] Reduced GGPP levels lead to decreased activity of small GTPases like RhoA, which in turn activates the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of eNOS at Ser-1177.[10][11]
Anti-Proliferative and Pro-Apoptotic Effects
In vitro studies have revealed that pitavastatin can inhibit cell growth and induce apoptosis in various cell types, including cancer cells and activated T-cells.[2][8]
-
Liver Cancer Cells: In Huh-7 and SMMC7721 liver cancer cells, pitavastatin inhibited growth and colony formation in a dose- and time-dependent manner.[2] This was associated with cell cycle arrest at the G0/G1 phase and an increase in the sub-G1 cell population, indicative of apoptosis.[2] Mechanistically, this was linked to the cleavage and activation of caspase-9 and caspase-3.[2]
-
T-Cells: Pitavastatin was found to be a highly potent inhibitor of human T-cell proliferation, with an IC50 of just 3.6 nM.[8] It induces apoptosis in these cells, with the highest activity of caspase-3/7 observed at a concentration of 100 nM.[8]
| Cell Type | Effect | Effective Concentration | Mechanism | Source |
| Human Liver Cancer (Huh-7) | Growth Inhibition | Dose-dependent | G0/G1 cell cycle arrest | [2] |
| Human Liver Cancer (Huh-7) | Apoptosis Induction | Dose-dependent | Caspase-9 and -3 cleavage | [2] |
| Human T-Cells | Proliferation Inhibition | IC50 = 3.6 nM | - | [8] |
| Human T-Cells | Apoptosis Induction | Peak at 100 nM | Caspase-3/7 activation | [8] |
Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative and pro-apoptotic effects of tert-butyl pitavastatin on a cancer cell line.
Experimental Protocol: Cell Viability and Apoptosis Analysis
-
Cell Culture and Treatment:
-
Culture human liver cancer cells (e.g., Huh-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates (for viability) or 6-well plates (for apoptosis) and allow them to attach overnight.
-
Treat cells with increasing concentrations of tert-butyl pitavastatin (hydrolyzed in situ to pitavastatin) or a vehicle control (DMSO) for 48 hours.
-
-
Cell Viability (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest cells from 6-well plates by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of apoptotic cells is quantified by measuring the sub-G1 peak.
-
Conclusion
The in vitro mechanism of action of tert-butyl pitavastatin, through its active metabolite pitavastatin, is multifaceted. Its core function is the potent and competitive inhibition of HMG-CoA reductase, which directly curtails the cholesterol biosynthesis pathway. This primary action is complemented by significant pleiotropic effects, including the enhancement of endothelial function via the PI3K/Akt/eNOS pathway and the induction of cell cycle arrest and apoptosis in various cell types. These well-documented in vitro properties provide a strong mechanistic basis for its therapeutic efficacy in dyslipidemia and its potential applications in other pathological conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dovepress.com [dovepress.com]
- 3. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]
- 5. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 6. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitavastatin decreases the expression of endothelial lipase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Landscape of tert-Butyl Pitavastatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the stereochemistry of tert-Butyl Pitavastatin, an important intermediate in the synthesis of Pitavastatin. The precise control of stereoisomers is critical for the therapeutic efficacy and safety of the final active pharmaceutical ingredient. This document delves into the chiral centers, stereoisomers, methods of stereoselective synthesis, and analytical techniques for stereochemical characterization.
Introduction to the Stereochemistry of tert-Butyl Pitavastatin
Tert-Butyl Pitavastatin, chemically named tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, is a key precursor to Pitavastatin, a potent inhibitor of HMG-CoA reductase used for the treatment of hyperlipidemia.[1] The molecule possesses a complex stereochemical architecture, featuring two chiral centers and a carbon-carbon double bond, giving rise to multiple stereoisomers. The biological activity of Pitavastatin resides almost exclusively in the (3R, 5S) enantiomer, making stereocontrol a paramount concern in its synthesis.[2]
The core stereochemical features of tert-Butyl Pitavastatin are:
-
Two Chiral Centers: Located at the C3 and C5 positions of the hept-6-enoate side chain. The therapeutically active isomer possesses the (3R, 5S) configuration, which corresponds to a syn-diol arrangement.
-
One Geometric Isomer: The double bond at the C6 position exists as the (E)-isomer in the active drug. The (Z)-isomer is considered an impurity.[3]
Consequently, four possible stereoisomers of the dihydroxyheptenoate side chain can exist: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).
Stereoisomers of tert-Butyl Pitavastatin
The four principal stereoisomers of the tert-Butyl Pitavastatin side chain are outlined in the table below. The (3R,5S) isomer is the desired product, while the others are considered process-related impurities that must be carefully monitored and controlled during synthesis and purification.
| Stereoisomer Name | Configuration | Common Impurity Designation |
| tert-Butyl (3R,5S,6E)-... | 3R, 5S (syn) | Desired Isomer |
| tert-Butyl (3S,5R,6E)-... | 3S, 5R (syn) | P1 (Enantiomer of desired) |
| tert-Butyl (3R,5R,6E)-... | 3R, 5R (anti) | P2 (Diastereomer) |
| tert-Butyl (3S,5S,6E)-... | 3S, 5S (anti) | P3 (Diastereomer) |
Stereoselective Synthesis Strategies
The synthesis of tert-Butyl Pitavastatin with high stereochemical purity is a significant challenge. Various strategies have been developed to control the formation of the desired (3R, 5S) syn-diol and the (E)-alkene. These approaches often involve the asymmetric synthesis of a chiral side-chain precursor which is then coupled with the quinoline (B57606) core.
Asymmetric Synthesis of the Chiral Side-Chain
A critical step is the creation of the chiral 1,3-diol moiety. One prominent method is the diastereoselective reduction of a β-keto ester intermediate.
Experimental Protocol: Diastereoselective Reduction of a β-Keto Ester
A representative protocol for the diastereoselective reduction to form a syn-1,3-diol is as follows:
-
Preparation of the β-keto ester: The synthesis often starts from a simpler chiral precursor, such as (S)-epichlorohydrin, which is converted in several steps to a δ-hydroxy-β-keto ester.
-
Chelation-controlled reduction: The β-keto ester is dissolved in a suitable solvent system, typically a mixture of tetrahydrofuran (B95107) (THF) and methanol.
-
Addition of a chelating agent: Anhydrous cerium(III) chloride (CeCl₃) is added to the solution at a low temperature (e.g., -50 to -55 °C) to form a chelate with the hydroxyl and keto groups, which directs the hydride attack.
-
Hydride reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise while maintaining a very low temperature (e.g., -70 to -90 °C). The chelation favors the formation of the syn-diol.
-
Work-up and isolation: The reaction is quenched, and the product is extracted with an organic solvent. The resulting diol can then be purified.
This method can achieve high diastereoselectivity, often exceeding a 19:1 ratio of syn to anti diols.
Control of Geometric Isomerism
The formation of the (E)-double bond is typically achieved through olefination reactions, such as the Wittig reaction or the Julia-Kocienski olefination. The Julia-Kocienski olefination has been reported to provide very high (E)-selectivity, with E/Z ratios of up to 300:1.[4]
Quantitative Data on Stereoselective Synthesis
| Synthetic Method | Key Reaction | Stereochemical Outcome | Reference |
| Bismuth-catalyzed hemiacetal/oxa-Michael addition | Diastereoselective formation of syn-1,3-diol precursor | Excellent stereocontrol | [5] |
| Julia-Kocienski Olefination | Formation of (E)-double bond | E/Z ratio up to 300:1 | [4] |
| Asymmetric Aldol Reaction followed by anti-selective reduction | Synthesis of anti-diol isomers | High diastereoselectivity | [5] |
| Diastereoselective Carboxylation/Bromocyclization | Asymmetric synthesis of syn-1,3-diol derivatives | >19:1 dr, >99% ee | [5] |
Analytical Methods for Stereochemical Characterization
The separation and quantification of the different stereoisomers of tert-Butyl Pitavastatin are crucial for quality control. High-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are the primary analytical techniques employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Chiral HPLC Separation of Pitavastatin Stereoisomers
-
Chromatographic System: Agilent 1100 series HPLC system or equivalent.
-
Column: CHIRALPAK-AD (250 mm x 4.6 mm).
-
Mobile Phase: n-hexane:ethanol (containing 1.0% trifluoroacetic acid) (92:8 v/v).
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 25 mg of the sample in 50 mL of 1,2-dimethoxyethane.
This method allows for the effective separation of the four main stereoisomers of Pitavastatin.
Capillary Zone Electrophoresis (CZE)
CZE offers a rapid and efficient alternative for chiral separation.
Experimental Protocol: Chiral CZE Separation of Pitavastatin Enantiomers
-
Capillary: 53 cm (45 cm effective length) x 50 µm internal diameter.
-
Running Buffer: 80 mmol/L Tris-HCl, pH 3.20, containing 50 mmol/L hydroxypropyl-β-cyclodextrin (HP-β-CD) and 5 mmol/L sodium dodecyl sulfate (B86663) (SDS).
-
Applied Voltage: 18 kV.
-
Column Temperature: 23 °C.
-
Injection: 2 seconds at a height of 17 cm.
This method has been shown to provide good resolution for the separation of Pitavastatin enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data for Z-Isomeric Pitavastatin Analogues
| Carbon Atom | Chemical Shift (ppm) - Lactone (P-2) | Chemical Shift (ppm) - Calcium Salt (P-3) |
| C-1 | 169.8 | 181.8 |
| C-3 | 63.0 | 69.0 |
| C-4 | 35.9 | 44.9 |
| C-5 | 73.4 | 68.7 |
| C-6 | 133.4 | 137.3 (br s) |
| C-7 | 129.7 | 127.7 |
Data obtained from Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues.[3]
Biological Activity of Stereoisomers
The pharmacological activity of Pitavastatin is highly stereospecific. The (3R,5S) enantiomer is a potent inhibitor of HMG-CoA reductase.
Inhibition of HMG-CoA Reductase by Pitavastatin Stereoisomers
| Stereoisomer | Biological Activity | Ki Value |
| (3R,5S)-Pitavastatin | Potent Inhibitor | 1.7 nM |
| Other Stereoisomers | Significantly lower or no inhibitory activity | Data not widely available |
The high stereoselectivity of the biological target necessitates the production of tert-Butyl Pitavastatin as a single, pure enantiomer.
Visualizing Stereochemical Relationships and Workflows
Stereoisomers of the Dihydroxy Heptenoate Side Chain
Caption: Relationship between the stereoisomers of the dihydroxy heptenoate side chain.
Workflow for Stereoselective Synthesis of the Side Chain
Caption: Key steps in the stereoselective synthesis of the chiral side chain.
Analytical Workflow for Stereochemical Purity
Caption: Analytical workflow for determining the stereochemical purity of tert-Butyl Pitavastatin.
Conclusion
The stereochemistry of tert-Butyl Pitavastatin is a critical aspect of its synthesis and plays a decisive role in the efficacy of the final drug product, Pitavastatin. A thorough understanding of the different stereoisomers, the application of robust stereoselective synthetic methods, and the use of precise analytical techniques for stereochemical characterization are all essential for the development of a safe and effective therapeutic agent. This guide has provided a detailed overview of these key areas to support the work of researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Role of tert-Butyl Pitavastatin in HMG-CoA Reductase Inhibition Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of HMG-CoA Reductase Inhibition
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical rate-limiting enzyme in the mevalonate (B85504) pathway, the metabolic cascade responsible for cholesterol biosynthesis.[1][2][3] Its inhibition is a cornerstone of modern lipid-lowering therapy, aimed at reducing the risk of cardiovascular diseases associated with hypercholesterolemia.[4][5] Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, effectively lowering plasma concentrations of total cholesterol and low-density lipoprotein (LDL) cholesterol.[1][6]
Pitavastatin (B1663618) is a potent, fully synthetic statin known for its strong inhibitory effect on HMG-CoA reductase and its favorable safety profile, being only minimally metabolized by the cytochrome P450 system.[5][7] This guide focuses on the role of tert-Butyl Pitavastatin , a key chemical intermediate in the synthesis of the active pitavastatin drug.[8] While inhibition studies are conducted on the active acid form, understanding the role of its tert-butyl ester precursor is essential for drug development and synthesis professionals.
Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
Pitavastatin, the active form derived from its tert-butyl ester, functions by competitively inhibiting the HMG-CoA reductase enzyme.[2][4] The structure of statins includes a dihydroxy heptanoic acid side chain that mimics the natural substrate, HMG-CoA.[1] This structural similarity allows pitavastatin to bind to the active site of the enzyme with an affinity that is over a thousand times greater than that of the endogenous substrate.[1][9] This high-affinity binding effectively blocks the conversion of HMG-CoA to mevalonate, a crucial early step in cholesterol production.[2][4]
The primary site of action for pitavastatin is the liver.[4] By reducing hepatic cholesterol synthesis, it stimulates the upregulation of LDL receptors on the surface of liver cells.[4][10] This, in turn, enhances the clearance of LDL and other non-HDL particles from the bloodstream, leading to a significant reduction in circulating cholesterol levels.[1][4]
The Role of tert-Butyl Pitavastatin in Synthesis
Tert-Butyl Pitavastatin is a crucial intermediate in the chemical synthesis of pitavastatin.[8][11] The tert-butyl ester group serves as a protecting group for the carboxylic acid moiety of the molecule during the synthesis process. This strategy prevents the carboxylic acid from participating in unwanted side reactions, allowing for higher yields and purity of the final product. The final step in the synthesis involves the hydrolysis of the tert-butyl ester to yield the active pitavastatin carboxylic acid, which is then typically converted to a pharmaceutically acceptable salt, such as pitavastatin calcium.[8][12] The use of ester groups as prodrugs or synthetic intermediates is a common strategy in pharmaceutical chemistry to improve compound stability, solubility, or to facilitate synthesis.[13][14]
Quantitative Analysis of HMG-CoA Reductase Inhibition
The potency of statins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Pitavastatin demonstrates potent inhibition of HMG-CoA reductase with low nanomolar IC50 values.[10][15]
| Statin | IC50 Value (nM) | Cell/System Used | Reference(s) |
| Pitavastatin | 6.8 | Rat liver microsomes | [10][15] |
| Pitavastatin | 5.8 | Cholesterol synthesis in HepG2 cells | [10][15] |
| Simvastatin | 16.3 (2.4x less potent) | Rat liver microsomes | [10][15] |
| Pravastatin | 46.2 (6.8x less potent) | Rat liver microsomes | [10][15] |
| Atorvastatin | 33.1 (5.7x less potent) | Cholesterol synthesis in HepG2 cells | [15] |
| Pravastatin | 70.25 | Recombinant human HMG-CoA reductase | [16] |
Note: Potency comparisons are relative to Pitavastatin as presented in the cited sources.
Experimental Protocol: In Vitro HMG-CoA Reductase Activity Assay
The inhibitory potential of compounds like pitavastatin is determined using in vitro enzyme activity assays. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.[3][17]
Objective: To determine the IC50 value of a test compound (e.g., Pitavastatin) against HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich)[16][17]
-
Recombinant human HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., phosphate (B84403) buffer)
-
Test inhibitor (Pitavastatin) and positive control (e.g., Pravastatin)[16]
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Reagent Preparation:
-
Reconstitute the HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH in the assay buffer to their working concentrations as per the manufacturer's protocol.[3] Keep reagents on ice.
-
Prepare a serial dilution of the test inhibitor (Pitavastatin) and the positive control (Pravastatin) in the assay buffer. A solvent control well should also be prepared.[3]
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Test inhibitor solution (or solvent for control wells)
-
HMG-CoA Reductase enzyme solution
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HMG-CoA substrate and NADPH solution to all wells.[17]
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm (OD 340) in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes. The absorbance will decrease over time as NADPH is consumed.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[17][18]
-
References
- 1. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitavastatin: efficacy and safety profiles of a novel synthetic HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 9. Pitavastatin: a Distinctive Lipid-Lowering Drug - Page 2 [medscape.com]
- 10. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. DSpace [helda.helsinki.fi]
The Crystallization and Characterization of tert-Butyl Pitavastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystallization process and subsequent characterization of tert-Butyl Pitavastatin (B1663618), a key intermediate in the synthesis of the cholesterol-lowering drug, Pitavastatin. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of this active pharmaceutical ingredient.
Introduction
tert-Butyl Pitavastatin, chemically known as tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, is a crucial precursor in the production of Pitavastatin. The physical properties of this intermediate, particularly its crystalline form, play a significant role in the purity, stability, and overall quality of the final drug product. Understanding and controlling the crystallization process is therefore of paramount importance in pharmaceutical manufacturing. This guide details the known crystallization methodologies and the analytical techniques used for the comprehensive characterization of solid-state tert-Butyl Pitavastatin.
Crystallization Processes for tert-Butyl Pitavastatin
The isolation of tert-Butyl Pitavastatin as a crystalline solid is a critical step to ensure high purity and facilitate handling during the manufacturing of Pitavastatin. Various methods, primarily employing anti-solvent crystallization, have been reported.
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization using Hexane (B92381)
This protocol describes the crystallization of tert-Butyl Pitavastatin from a solution of ethyl acetate (B1210297) by the addition of hexane as an anti-solvent.
-
Dissolution: Dissolve the crude tert-Butyl Pitavastatin residue in ethyl acetate (1.5 L for a 1.22 kg batch).
-
Anti-Solvent Addition: Slowly add hexane (9 L for the same batch size) to the ethyl acetate solution.
-
Cooling and Precipitation: Cool the mixture to approximately 10 °C.
-
Stirring: Maintain continuous stirring for a period of 2 hours to facilitate complete precipitation.
-
Isolation: Collect the resulting precipitate by filtration under reduced pressure.
-
Drying: Dry the isolated solid under reduced pressure at a temperature of about 50 °C to yield white crystals of tert-Butyl Pitavastatin.
Protocol 2: Crystallization from a Mixed Solvent System
This method involves the reaction to form tert-Butyl Pitavastatin followed by extraction and crystallization from a hydrocarbon solvent.
-
Reaction and Extraction: Following the synthesis of tert-Butyl Pitavastatin, perform an extraction using a suitable solvent such as n-hexane.
-
Concentration: Concentrate the organic layer to obtain a residual solid.
-
Anti-Solvent Addition: To the obtained residual solid, add n-hexane (200 ml for a 35 gm yield) and stir for 30 minutes.
-
Isolation: Collect the solid product by filtration.
-
Drying: Dry the solid to obtain tert-Butyl Pitavastatin.[1]
Experimental Workflow Diagram
Characterization of tert-Butyl Pitavastatin
The solid-state properties of tert-Butyl Pitavastatin are critical for its quality and performance as a pharmaceutical intermediate. A combination of analytical techniques is employed for its comprehensive characterization.
Physicochemical Properties
A summary of the key physicochemical properties of tert-Butyl Pitavastatin is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂FNO₄ | [2] |
| Molecular Weight | 477.57 g/mol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Boiling Point | 674.5 ± 55.0 °C (Predicted) | [4] |
| Density | 1.235 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
Spectroscopic and Thermal Analysis
Detailed characterization of the crystalline form of tert-Butyl Pitavastatin has been reported, providing valuable data for quality control and polymorph screening.
Table 1: X-ray Powder Diffraction (XRPD) Data
The crystalline form of tert-Butyl Pitavastatin is characterized by the following peaks in its powder X-ray diffractogram.
| 2θ (degrees) |
| 8.07 |
| 10.19 |
| 12.15 |
| 14.52 |
| 16.25 |
| 17.45 |
| 17.90 |
| 19.49 |
| 21.84 |
| 25.30 |
Note: Data extracted from a patent describing a novel crystalline form.
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of crystalline tert-Butyl Pitavastatin shows characteristic absorption peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3413 | O-H stretching |
| 3005 | C-H stretching (aromatic/vinylic) |
| 2971 | C-H stretching (aliphatic) |
| 1733 | C=O stretching (ester) |
| 1604 | C=C stretching (aromatic) |
| 1512 | C=C stretching (aromatic) |
| 1489 | C-H bending |
| 1152 | C-O stretching |
| 766 | C-H bending (out-of-plane) |
Table 3: Differential Scanning Calorimetry (DSC) Data
Thermal analysis provides information on the melting behavior and thermal stability of the compound.
| Parameter | Value |
| Endothermic Peak (Melting Point) | ~121.78 °C |
Pitavastatin's Mechanism of Action: A Signaling Pathway Overview
While this guide focuses on the intermediate, understanding the mechanism of action of the final drug, Pitavastatin, is crucial for drug development professionals. Pitavastatin's primary therapeutic effect is the reduction of cholesterol biosynthesis through the inhibition of HMG-CoA reductase. However, its "pleiotropic" effects, which are independent of its lipid-lowering action, are of significant interest. These effects are mediated through various downstream signaling pathways.
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways affected by Pitavastatin.
Pitavastatin's inhibition of HMG-CoA reductase leads to a reduction in mevalonate and its downstream products, including cholesterol and isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP).[5] This depletion of isoprenoids impairs the function of small GTP-binding proteins such as Rho.[5] The subsequent inhibition of the Rho/ROCK (Rho-associated kinase) pathway has been linked to decreased phosphorylation of tau protein.[5]
Furthermore, pitavastatin has been shown to activate the PI3K/Akt signaling pathway, leading to the activation of endothelial nitric oxide synthase (eNOS), which has vasoprotective effects.[6][7] The drug also modulates the mitogen-activated protein kinase (MAPK) pathway by inhibiting ERK and p38, which in turn suppresses the AP-1 signaling pathway, leading to a reduction in the production of inflammatory cytokines.
Conclusion
This technical guide has provided a comprehensive overview of the crystallization and characterization of tert-Butyl Pitavastatin. The detailed experimental protocols offer a practical starting point for the development and optimization of crystallization processes. The tabulated characterization data, including XRPD, IR, and DSC, serve as a crucial reference for quality control and solid-state analysis. Furthermore, the elucidation of the downstream signaling pathways of Pitavastatin provides a broader context for its pharmacological activity. A thorough understanding and precise control of the crystallization of tert-Butyl Pitavastatin are essential for ensuring the production of high-quality, safe, and effective Pitavastatin.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pitavastatin t-Butyl Ester | CAS No- 586966-54-3 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | 586966-54-3 [chemicalbook.com]
- 5. Pitavastatin decreases tau levels via the inactivation of Rho/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
exploring the pleiotropic effects of Pitavastatin precursors
An In-depth Technical Guide on the Pleiotropic Effects of Pitavastatin (B1663618) and the Inhibition of Key Biosynthetic Precursors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Statins, or 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, are a cornerstone in the management of hypercholesterolemia.[1][2][3] Their primary mechanism involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the synthesis of cholesterol.[4][5][6][7] This action prevents the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for cholesterol and various non-sterol isoprenoid compounds.[4][8][9] Pitavastatin is a potent synthetic statin that demonstrates high efficacy in lowering low-density lipoprotein cholesterol (LDL-C) at low doses.[10][11][12] Beyond its lipid-lowering capabilities, pitavastatin exhibits a wide range of "pleiotropic" effects—beneficial actions that are independent of cholesterol reduction.[1][2][3][9]
These pleiotropic effects are largely attributed to the inhibition of the synthesis of isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9][13] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac, which are critical signaling molecules regulating a multitude of cellular processes.[3][9] By modulating these pathways, pitavastatin influences endothelial function, inflammation, oxidative stress, thrombosis, bone metabolism, and tumorigenesis. This guide provides a detailed exploration of these effects, presenting quantitative data, experimental methodologies, and visual diagrams of the core signaling pathways.
Core Mechanism: Inhibition of the Mevalonate Pathway
Pitavastatin's primary and pleiotropic effects stem from its inhibition of HMG-CoA reductase. This blockade reduces the intracellular pool of mevalonate, the precursor for a cascade of essential biomolecules. The reduction in downstream isoprenoids, FPP and GGPP, prevents the prenylation and subsequent activation of small GTPases, leading to the modulation of diverse cellular signaling pathways.
Pleiotropic Effects and Associated Signaling Pathways
Improvement of Endothelial Function
Pitavastatin enhances endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator.[2][14] This is primarily achieved through the inhibition of the Rho/Rho-kinase (ROCK) signaling pathway. Reduced levels of GGPP prevent the activation of RhoA, which normally destabilizes endothelial nitric oxide synthase (eNOS) mRNA. Inhibition of the Rho/ROCK pathway increases eNOS expression and activity, leading to improved vasodilation and vascular health.[2][3][15]
Anti-Inflammatory Effects
Pitavastatin demonstrates significant anti-inflammatory properties.[16] It can suppress the production of various pro-inflammatory cytokines, including Interleukin (IL)-2, IL-6, Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[17] Mechanistic studies in human T-cells reveal that pitavastatin inhibits the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[17] This suppression reduces the transcriptional activity of Activator Protein-1 (AP-1), a key transcription factor for many inflammatory genes.[17]
Reduction of Oxidative Stress
Oxidative stress is a key pathogenic factor in atherosclerosis. Pitavastatin has been shown to reduce oxidative stress by decreasing levels of reactive oxygen species (ROS) and NADPH oxidase activity.[2] In clinical studies with chronic smokers, pitavastatin significantly reduced oxidative stress markers like malondialdehyde-low-density lipoprotein-cholesterol.[18] Animal studies also show that pitavastatin treatment reduces the accumulation of oxidative stress markers such as 4-hydroxy-2-nonenal (4-HNE) and advanced glycation end products (AGEs) in the brain.
Effects on Bone Metabolism
Statins, including pitavastatin, may have beneficial effects on bone metabolism.[19] They have been shown to stimulate bone formation by increasing the expression of bone morphogenetic protein-2 (BMP-2), a key growth factor in osteoblast differentiation.[4][19][20] Pitavastatin specifically has been found to stimulate the differentiation of human osteoblasts.[19] Furthermore, some studies suggest that pitavastatin may reduce bone resorption by decreasing the levels of resorption markers like serum N-terminal telopeptide of type I collagen (NTx).[21]
Anti-Cancer Activity
The inhibition of isoprenoid synthesis by pitavastatin also has implications for cancer therapy. Isoprenoids are necessary for the function of oncogenes like Ras and Rho GTPases.[8][22] In vitro studies have demonstrated that pitavastatin can induce apoptosis and inhibit the proliferation and migration of various cancer cells, including breast and ovarian cancer.[4][22][23] This effect is mediated through the mevalonate pathway, as the addition of mevalonate or geranylgeraniol (B1671449) can reverse the anti-cancer effects of pitavastatin.[4][8][22]
Quantitative Data on Pleiotropic Effects
The following tables summarize quantitative findings from various studies investigating the pleiotropic effects of pitavastatin.
Table 1: Effects on Endothelial Function and Oxidative Stress
| Parameter | Patient Population | Treatment | Duration | Result | Reference |
|---|---|---|---|---|---|
| Flow-Mediated Dilation (FMD) | Chronic Smokers | Pitavastatin 2 mg/day | 4 weeks | +49.6% change from baseline | [18] |
| Malondialdehyde-LDL-C | Chronic Smokers | Pitavastatin 2 mg/day | 4 weeks | -16.6% change from baseline | [18] |
| Oxidized LDL (oxLDL) | People with HIV | Pitavastatin 4 mg/day | 24 months | -29% reduction | [24][25] |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | People with HIV | Pitavastatin 4 mg/day | 24 months | -7% reduction |[24][25] |
Table 2: Effects on Inflammatory Markers
| Marker | Cell Type / Patient Population | Treatment | Duration | Result | Reference |
|---|---|---|---|---|---|
| IL-2 mRNA | Human Primary T-cells (in vitro) | Pitavastatin (1-10 µM) | N/A | Dose-dependent reduction (up to 33%) | [17] |
| IFN-γ mRNA | Human Primary T-cells (in vitro) | Pitavastatin (1-10 µM) | N/A | Dose-dependent reduction (up to 42%) | [17] |
| TNF-α mRNA | Human Primary T-cells (in vitro) | Pitavastatin (1-10 µM) | N/A | Dose-dependent reduction (up to 32%) | [17] |
| CCL11, CSF2, CCL20, TGFB1 | HSaVECs (in vitro) | Pitavastatin (2 µM) | N/A | Significant reduction vs. TNF-α control |[26] |
Table 3: Effects on Bone and Cancer Cells | Parameter | Cell Type | Treatment | Result | Reference | |---|---|---|---|---| | Bone Resorption (NTx) | Patients with Hypercholesterolemia | Pitavastatin | 3 months | Significant decrease from baseline |[21] | | Cell Viability (IC50) | Ovarian Cancer Cells | Pitavastatin | 5.2 µM |[8][22] | | Cell Proliferation (EdU assay) | 4T1.2 Mammary Tumor Cells | Pitavastatin (1-10 µM) | Dose-dependent reduction |[4] | | Cell Migration (Wound-healing) | 4T1.2 Mammary Tumor Cells | Pitavastatin (2-10 µM) | Dose-dependent reduction |[4] |
Key Experimental Protocols
In Vitro Anti-Inflammatory Assay in Human T-Cells
-
Objective: To determine the effect of pitavastatin on pro-inflammatory cytokine production in activated T-cells.
-
Cell Culture: Human primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of pitavastatin (e.g., 1, 5, 10 µM) for a specified time (e.g., 1 hour) before stimulation.
-
Stimulation: T-cell activation is induced using phorbol (B1677699) 12-myristate 13-acetate (PMA) plus ionomycin.
-
Analysis:
-
qRT-PCR: After stimulation, total RNA is extracted, reverse-transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA expression levels of cytokines like IL-2, IFN-γ, and TNF-α. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
ELISA: Cell culture supernatants are collected to measure the protein concentration of secreted cytokines using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Reference: [17]
Assessment of Endothelial Function in Humans
-
Objective: To evaluate the effect of pitavastatin on endothelium-dependent vasodilation.
-
Study Design: A randomized, controlled trial.
-
Participants: A specific population, such as chronic smokers with mild hypercholesterolemia.[18]
-
Intervention: Participants are randomized to receive either pitavastatin (e.g., 2 mg/day) or no treatment (control) for a defined period (e.g., 4 weeks).
-
Measurement:
-
Flow-Mediated Dilation (FMD): This non-invasive ultrasound technique measures the change in brachial artery diameter in response to an increase in blood flow (reactive hyperemia), which is an endothelium-dependent process.
-
Glyceryl Trinitrate (GTN)-induced Dilation: Endothelium-independent dilation is assessed after sublingual administration of GTN to measure the smooth muscle response.
-
-
Biomarker Analysis: Blood samples are collected before and after the treatment period to measure markers of oxidative stress (e.g., malondialdehyde-LDL-cholesterol) and inflammation.
-
Reference: [18]
In Vivo Anti-Tumor Efficacy in Animal Models
-
Objective: To assess the effect of pitavastatin on tumor growth and progression.
-
Animal Model: Immunocompromised mice are implanted with human cancer cells (e.g., 4T1.2 mammary tumor cells) to generate xenografts.
-
Treatment: Once tumors are established, mice are divided into groups and treated with placebo or pitavastatin at various doses.
-
Analysis:
-
Tumor Growth: Tumor volume is measured regularly using calipers.
-
Metastasis: Lungs or other organs can be examined for metastatic lesions.
-
Immunohistochemistry: Tumors are excised at the end of the study and analyzed for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and specific signaling pathway components.
-
Western Blot/qRT-PCR: Tumor lysates are used to quantify protein and mRNA levels of relevant targets (e.g., PPAR-γ, MMP9).
-
-
Reference: [4]
Conclusion
The therapeutic benefits of pitavastatin extend far beyond its potent cholesterol-lowering effects. By inhibiting HMG-CoA reductase and consequently depleting essential isoprenoid precursors, pitavastatin modulates a host of critical cellular signaling pathways. The resulting improvements in endothelial function, reduction in inflammation and oxidative stress, and potential benefits in bone metabolism and cancer underscore the compound's significant pleiotropic profile. For researchers and drug development professionals, understanding these cholesterol-independent mechanisms is crucial for identifying new therapeutic applications and optimizing treatment strategies for cardiovascular and other systemic diseases. Further investigation into these pathways will continue to elucidate the full clinical potential of pitavastatin.
References
- 1. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 8. Identification of foods that affect the anti-cancer activity of pitavastatin in cells - ProQuest [proquest.com]
- 9. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitavastatin: Finding its Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pitavastatin-induced cholesterol deficiency elevates serum biomarkers associated with statin-related adverse effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of pitavastatin versus atorvastatin on the peripheral endothelial progenitor cells and vascular endothelial growth factor in high-risk patients: a pilot prospective, double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. droracle.ai [droracle.ai]
- 17. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pitavastatin, an HMG-CoA reductase inhibitor, ameliorates endothelial function in chronic smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Statins as modulators of bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Short-term effects of pitavastatin on biochemical markers of bone turnover in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. researchgate.net [researchgate.net]
- 24. Effects of Pitavastatin on Coronary Artery Disease and Inflammatory Biomarkers in HIV [natap.org]
- 25. Effects of Pitavastatin on Coronary Artery Disease and Inflammatory Biomarkers in HIV: Mechanistic Substudy of the REPRIEVE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. europeanreview.org [europeanreview.org]
tert-Butyl Pitavastatin for cell-based cholesterol biosynthesis research
An In-Depth Technical Guide to Utilizing tert-Butyl Pitavastatin (B1663618) for Cell-Based Cholesterol Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-Butyl Pitavastatin as a tool for investigating the cholesterol biosynthesis pathway in cellular models. It covers the molecule's mechanism of action, quantitative efficacy, and detailed protocols for key cell-based assays.
Introduction: Targeting the Cholesterol Biosynthesis Pathway
Cholesterol is an essential lipid vital for maintaining cell membrane integrity and serving as a precursor for steroid hormones and bile acids.[1] Its intracellular concentration is tightly regulated through a complex network of synthesis, uptake, and efflux. The endogenous synthesis pathway, responsible for approximately 70% of the body's cholesterol, is controlled by the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR).[1][2]
Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, making them powerful tools for both therapeutic intervention in hypercholesterolemia and basic research into cholesterol homeostasis.[2][3][] Pitavastatin is a highly potent, synthetically developed statin.[5][6] For cell-based research, the tert-butyl ester form of Pitavastatin is often utilized. This lipophilic variant is thought to facilitate cell membrane permeability, whereupon intracellular esterases hydrolyze it to the active Pitavastatin acid, which then targets HMG-CoA reductase.
Mechanism of Action
Pitavastatin exerts its effects by directly competing with the natural substrate, HMG-CoA, for the active site of the HMGCR enzyme.[7][8][9] This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a critical step in the cholesterol synthesis cascade.[9][10]
The primary consequences of HMGCR inhibition in a cellular context are:
-
Depletion of Intracellular Cholesterol: The direct blockade of de novo synthesis leads to a reduction in the hepatocyte's free cholesterol pool.[2][11]
-
Upregulation of LDL Receptors: To compensate for the reduced intracellular cholesterol, cells activate a transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[12][13] Activated SREBP-2 translocates to the nucleus and increases the transcription of the gene encoding the low-density lipoprotein receptor (LDLr).[11][14]
-
Enhanced Cholesterol Uptake: The resulting increase in LDLr expression on the cell surface accelerates the uptake of LDL cholesterol from the surrounding medium, further contributing to the lowering of extracellular cholesterol levels.[10][11][14]
The following diagram illustrates this signaling pathway.
Caption: Cholesterol biosynthesis pathway and the inhibitory action of Pitavastatin.
Quantitative Efficacy of Pitavastatin
Pitavastatin is distinguished by its high potency. Quantitative data from in vitro studies are crucial for designing experiments with appropriate dose concentrations.
| Parameter | Model System | IC₅₀ Value | Reference |
| Cholesterol Synthesis Inhibition | Human Hepatoma Cells (HepG2) | 5.8 nM | [14] |
| HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 6.8 nM | [14] |
| T-Cell Proliferation Inhibition | Human T-Cells | 3.6 nM | [15] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Studies have shown Pitavastatin's inhibitory effect on cholesterol synthesis to be more potent than that of atorvastatin (B1662188) and simvastatin (B1681759) in HepG2 cells.[14]
Experimental Design and Protocols
A typical research project using tert-Butyl Pitavastatin involves cell culture, treatment with the compound, and subsequent analysis of cholesterol levels, cellular health, and mechanism-specific markers.
References
- 1. Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. Pitavastatin for the treatment of primary hyperlipidemia and mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitavastatin: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]
- 12. irrespub.com [irrespub.com]
- 13. Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Theoretical and Computational Landscape of Tert-Butyl Pitavastatin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed therapeutic agent for the management of hypercholesterolemia.[1] Its efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties. The tert-butyl ester of Pitavastatin, a derivative of the parent compound, presents a unique subject for theoretical and computational investigation, offering insights into its potential pharmacological behavior, stability, and interaction with biological systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of tert-Butyl Pitavastatin, drawing upon existing research on the parent molecule and its analogues.
While direct and extensive research on tert-Butyl Pitavastatin is limited, this guide synthesizes available data on Pitavastatin and its derivatives to provide a foundational understanding. The principles and protocols outlined herein are readily adaptable for the specific investigation of the tert-butyl ester.
Molecular Properties and Conformational Analysis
The addition of a tert-butyl ester group to the Pitavastatin molecule can significantly influence its conformational flexibility and electronic properties. Computational methods provide a powerful means to explore these aspects at the atomic level.
Computed Physicochemical Properties
Basic molecular properties of tert-Butyl Pitavastatin have been computationally predicted and are summarized in the table below. These descriptors are fundamental for understanding its potential bioavailability and membrane permeability.
| Property | Value | Source |
| Molecular Formula | C29H32FNO4 | PubChem[2] |
| Molecular Weight | 477.6 g/mol | PubChem[2] |
| XLogP3 | 4.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 8 | PubChem[2] |
Conformational and Thermodynamic Preferences
Studies on geometric isomers of Pitavastatin and their lactonized analogues have revealed insights into their conformational dynamics.[3][4][5] These investigations, employing NMR spectroscopy and ab initio calculations, demonstrate that Z-isomeric Pitavastatin analogues exist as interconverting rotamers.[3][5] The Gibbs free energies between the major and minor rotamers are relatively small, ranging from 0.12 to 0.25 kcal/mol, with rotational energy barriers between 15.0 and 15.9 kcal/mol.[3][4][5] This suggests a degree of flexibility in the molecule, a characteristic that is likely influenced by the presence of a bulky tert-butyl group in the ester derivative.
| Parameter | Value (kcal/mol) | Method |
| Gibbs Free Energy Difference (Major vs. Minor Rotamers) | 0.12 - 0.25 | NMR Spectroscopy & Ab Initio Calculations[4] |
| Rotational Energy Barrier | 15.0 - 15.9 | NMR Spectroscopy & Ab Initio Calculations[4] |
Quantum Chemical Studies: Unveiling Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like Pitavastatin and its derivatives.[6] These studies often focus on antioxidant properties, which are relevant to the pleiotropic effects of statins.
Thermodynamic Descriptors of Antioxidant Activity
Research on Pitavastatin and its hydroxylated metabolites has quantified their antioxidant potential through various thermodynamic descriptors.[6][7] These calculations indicate that the antioxidant properties can be superior in its metabolites compared to the parent molecule.[6][7] The primary mechanisms of free radical scavenging considered are Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET).[6]
| Thermodynamic Descriptor | Definition | Relevance |
| Bond Dissociation Enthalpy (BDE) | Enthalpy change for the homolytic cleavage of a bond. | Key parameter for the HAT mechanism.[6] |
| Adiabatic Ionization Potential (IP) | Energy required to remove an electron from the molecule. | First step in the SETPT mechanism.[6][7] |
| Proton Dissociation Enthalpy (PDE) | Enthalpy change for the heterolytic cleavage of a proton. | First step in the SPLET mechanism.[6][7] |
| Proton Affinity (PA) | Negative of the enthalpy change for the protonation of a molecule. | Second step in the SETPT mechanism.[6] |
| Electron Transfer Enthalpy (ETE) | Enthalpy change for the transfer of an electron. | Second step in the SPLET mechanism.[6] |
For the parent Pitavastatin, the -OH group of the carboxylic acid exhibits a high BDE (108.2 kcal/mol) but a low PA (25.4 kcal/mol), suggesting that H-atom donation via the SPLET mechanism from this position is less favorable.[8]
Experimental Protocols: A Methodological Framework
Quantum Chemical Calculations Protocol
This protocol outlines a general workflow for performing quantum chemical calculations on tert-Butyl Pitavastatin, based on studies of the parent compound.[8][6]
Objective: To calculate the optimized geometry, electronic properties, and thermodynamic descriptors of tert-Butyl Pitavastatin.
Methodology:
-
Molecular Structure Generation:
-
Construct the 3D structure of tert-Butyl Pitavastatin using molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimization using Density Functional Theory (DFT). A common functional and basis set combination is B3LYP/6-31+G(d,p).[8]
-
Employ a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), to simulate a solvent environment (e.g., water).
-
Follow optimization with frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Calculation of Thermodynamic Descriptors:
-
Use the optimized geometries to calculate the electronic energies of the neutral molecule, its radical cation, and its anion.
-
From these energies, derive the Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE) using established thermodynamic cycles.
-
-
Software:
Conformational Analysis via NMR Spectroscopy
This protocol provides a general approach for the conformational analysis of tert-Butyl Pitavastatin, inspired by studies on its analogues.[3][4][5]
Objective: To identify and characterize the different conformers of tert-Butyl Pitavastatin in solution.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity of tert-Butyl Pitavastatin in a suitable deuterated solvent (e.g., CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra at various temperatures, ranging from ambient down to lower temperatures (e.g., 223 K) to slow down conformational exchange.[5]
-
-
Spectral Analysis:
-
Analyze the temperature-dependent changes in the NMR spectra to identify the presence of multiple conformers.
-
Use 2D NMR data to assign the resonances for each conformer.
-
Measure coupling constants and integrate signals to determine the relative populations of the conformers at different temperatures.
-
Utilize NOESY/ROESY data to obtain information about through-space proton-proton distances, which can help in elucidating the 3D structure of the conformers.
-
-
Determination of Thermodynamic and Kinetic Parameters:
-
From the temperature-dependent equilibrium constants (derived from conformer populations), calculate the Gibbs free energy difference (ΔG°) between the conformers.
-
Employ lineshape analysis or exchange spectroscopy (EXSY) to determine the rate constants for interconversion and subsequently the rotational energy barriers (ΔG‡).
-
Visualizing Molecular Interactions and Processes
Graphical representations are essential for conceptualizing complex molecular pathways and experimental workflows.
Signaling Pathway of Statin Action
Statins, including Pitavastatin, exert their primary effect by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Caption: Inhibition of HMG-CoA reductase by Pitavastatin blocks cholesterol synthesis.
Workflow for Computational Analysis
The process of computationally investigating a molecule like tert-Butyl Pitavastatin follows a structured workflow.
Caption: A typical workflow for the computational study of a drug molecule.
Mechanisms of Antioxidant Action
The antioxidant activity of Pitavastatin can proceed through several mechanisms, which can be visualized as a logical relationship.
Caption: The three primary mechanisms of free radical scavenging by an antioxidant molecule.
Conclusion
The theoretical and computational study of tert-Butyl Pitavastatin, while still a nascent field, holds significant promise for advancing our understanding of this potential therapeutic agent. By leveraging the established methodologies applied to Pitavastatin and its analogues, researchers can predict its molecular properties, explore its conformational landscape, and elucidate its electronic structure and reactivity. The integration of quantum chemical calculations and spectroscopic techniques provides a robust framework for a comprehensive in-silico evaluation. This guide serves as a foundational resource for scientists and drug development professionals embarking on the investigation of tert-Butyl Pitavastatin and other novel statin derivatives.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues [agris.fao.org]
- 4. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. scispace.com [scispace.com]
Methodological & Application
Application Note: Quantitative Analysis of tert-Butyl Pitavastatin using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of tert-Butyl Pitavastatin in a biological matrix, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies and other drug development applications. The method is based on established principles for the analysis of Pitavastatin and has been adapted for its tert-butyl ester derivative.
Introduction
Tert-Butyl Pitavastatin is a synthetic intermediate and a lipophilic ester of Pitavastatin, a potent inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia. The tert-butyl ester group enhances the compound's lipophilicity, which can influence its absorption and pharmacokinetic profile. Accurate and reliable quantification of tert-Butyl Pitavastatin is crucial for preclinical and clinical research. This document provides a detailed protocol for its determination in plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
Materials and Reagents
-
Tert-Butyl Pitavastatin reference standard
-
Internal Standard (IS), e.g., Pitavastatin-d4 or a structurally similar stable isotope-labeled compound
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, analytical grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for sample cleanup due to its simplicity and effectiveness.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B (equilibration)
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions:
-
tert-Butyl Pitavastatin: Q1: 478.6 m/z, Q3: 422.6 m/z (loss of isobutylene) and 290.3 m/z (core fragment)
-
Internal Standard (e.g., Pitavastatin-d4): Q1: 426.2 m/z, Q3: 294.2 m/z
-
Data Presentation
The quantitative data should be summarized in clear and well-structured tables. Below are examples of tables for presenting validation data.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| tert-Butyl Pitavastatin | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 1.5 (LQC) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| 75 (MQC) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| 400 (HQC) | < 10% | 90 - 110% | < 10% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| tert-Butyl Pitavastatin | 1.5 | > 85% | 90 - 110% |
| 400 | > 85% | 90 - 110% |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of tert-Butyl Pitavastatin and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Spike the appropriate working solutions into blank plasma to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in the same manner.
Data Analysis
The data should be processed using appropriate software. The peak area ratio of the analyte to the internal standard is used for quantification. A calibration curve is constructed by plotting the peak area ratio against the analyte concentration, and a linear regression analysis is applied.
Visualizations
Caption: A flowchart of the experimental workflow for the quantitative analysis of tert-Butyl Pitavastatin.
Caption: Proposed MRM fragmentation pathway for tert-Butyl Pitavastatin.
Application Note: Quantifying the Cytotoxic Effects of tert-Butyl Pitavastatin using a Cell-Based Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Statins are a class of drugs that act as inhibitors of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway responsible for cholesterol synthesis.[1][2][3][4] Pitavastatin, a potent synthetic statin, has demonstrated robust efficacy in reducing low-density lipoprotein cholesterol (LDL-C).[5][6] Its active form, tert-Butyl Pitavastatin, directly inhibits HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate.[2][7] This inhibition not only disrupts cholesterol production but also affects the synthesis of other crucial isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP).[8] These intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras, which are critical regulators of numerous cellular processes, including cell proliferation, apoptosis, and cytoskeletal organization.[9]
The antitumor effects of statins are linked to the disruption of these pathways, leading to cell growth inhibition, cell cycle arrest, and apoptosis in various cancer cell lines.[8][9] This application note provides a detailed protocol for a cell-based assay to evaluate the cytotoxic and anti-proliferative effects of tert-Butyl Pitavastatin on a selected cell line (e.g., HepG2 human hepatoma cells). The protocol outlines methods for assessing cell viability via the MTT assay and confirming effects on a key downstream signaling pathway through Western blot analysis of RhoA activation.
Principle of the Assay
This protocol employs two primary methods to assess the cellular effects of tert-Butyl Pitavastatin.
-
Cell Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[7] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity, and thus, a loss of cell viability or a decrease in proliferation.
-
Signaling Pathway Analysis (RhoA Activation Assay): To confirm the mechanism of action, the activation state of RhoA, a key downstream effector of the mevalonate pathway, is assessed. Active, GTP-bound RhoA is selectively pulled down from cell lysates using Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads.[4][10] The amount of activated RhoA is then quantified by Western blot analysis, providing insight into the compound's impact on this specific signaling cascade.
Signaling Pathway Diagram
Caption: Mechanism of action of tert-Butyl Pitavastatin.
Experimental Workflow Diagram
Caption: Workflow for assessing tert-Butyl Pitavastatin cytotoxicity.
Protocols
Part 1: Cell Culture and Compound Treatment
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
tert-Butyl Pitavastatin
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well and 6-well tissue culture plates
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding (96-well plate for MTT):
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.[11]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Seeding (6-well plate for Western Blot):
-
Seed cells in 6-well plates at a density that will achieve 80-90% confluency at the time of lysis.
-
Incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of tert-Butyl Pitavastatin in DMSO. Store in aliquots at -20°C.
-
On the day of the experiment, prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.
-
-
Cell Treatment:
-
Remove the culture medium from the plates.
-
Add 100 µL (for 96-well) or 2 mL (for 6-well) of the prepared Pitavastatin dilutions or vehicle control medium to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Part 2: MTT Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[8][11]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[9]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Part 3: RhoA Activation Assay (Western Blot)
Materials:
-
RhoA Activation Assay Kit (containing Rhotekin-RBD agarose beads, lysis buffer, antibodies)
-
Ice-cold PBS
-
Protease and phosphatase inhibitor cocktails
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-RhoA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, aspirate the medium and wash cells twice with ice-cold PBS.[10]
-
Lyse the cells by adding ice-cold lysis buffer (supplemented with protease inhibitors) to each well of the 6-well plate.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[4]
-
-
RhoA Pull-Down:
-
Normalize the protein concentration of the supernatants.
-
Incubate an equal amount of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.[4][10] This specifically pulls down the active, GTP-bound RhoA.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specific binding.[10]
-
-
Western Blotting:
-
Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary anti-RhoA antibody overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an ECL substrate and an appropriate imaging system.[5]
-
-
Data Analysis: Quantify the band intensity for active RhoA using densitometry software. Also, run a parallel Western blot with the total cell lysate (before pull-down) to determine the total RhoA levels for normalization.
Data Presentation
Table 1: Effect of tert-Butyl Pitavastatin on Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Viability |
| 0 (Vehicle Control) | 1.254 ± 0.08 | 100% |
| 0.1 | 1.211 ± 0.07 | 96.6% |
| 1 | 1.053 ± 0.06 | 84.0% |
| 10 | 0.627 ± 0.05 | 50.0% |
| 50 | 0.251 ± 0.03 | 20.0% |
| 100 | 0.138 ± 0.02 | 11.0% |
Data are representative. The calculated IC50 value from this data is approximately 10 µM.
Table 2: Effect of tert-Butyl Pitavastatin on RhoA Activation
| Treatment | Total RhoA (Relative Density) | Active RhoA (Relative Density) | Ratio (Active/Total RhoA) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Pitavastatin (10 µM) | 0.98 | 0.35 | 0.36 |
| Pitavastatin (50 µM) | 0.95 | 0.12 | 0.13 |
Data are representative, showing a dose-dependent decrease in the active RhoA fraction upon treatment.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. broadpharm.com [broadpharm.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. tandfonline.com [tandfonline.com]
Chiral Separation of Pitavastatin Enantiomers from tert-Butyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the chiral separation of pitavastatin (B1663618) enantiomers from its synthetic precursor, pitavastatin tert-butyl ester. The protocol is designed for analytical chemists and researchers in pharmaceutical development and quality control to ensure the enantiomeric purity of pitavastatin intermediates.
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is marketed as a calcium salt and is effective in the treatment of hypercholesterolemia. The therapeutic efficacy of pitavastatin is attributed to its (3R, 5S)-enantiomer. The presence of other stereoisomers can affect the drug's potency and safety profile. Therefore, it is crucial to control the stereochemistry during the synthesis and purification of pitavastatin. This application note focuses on the chiral separation of the enantiomers of pitavastatin tert-butyl ester, a key intermediate in the synthesis of pitavastatin.
The method described herein utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase to achieve baseline separation of the pitavastatin tert-butyl ester enantiomers.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines the conditions for the chiral separation of pitavastatin tert-butyl ester enantiomers using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
Reagents and Materials:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Pitavastatin tert-butyl ester reference standard (racemic and enantiomerically pure, if available)
-
Sample of pitavastatin tert-butyl ester for analysis
-
Methanol (B129727) (HPLC grade, for sample preparation)
Procedure:
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-hexane, 100 mL of ethanol, and 1 mL of trifluoroacetic acid.
-
Mix the components thoroughly in a suitable container.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of racemic pitavastatin tert-butyl ester reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark. This will be the stock solution (1 mg/mL).
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the pitavastatin tert-butyl ester sample and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in methanol and make up the volume to the mark.
-
Dilute the sample solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability parameters (e.g., resolution, tailing factor, and theoretical plates).
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks corresponding to the enantiomers based on their retention times, which can be confirmed by injecting an enantiomerically enriched standard if available.
-
Data Presentation
The following table summarizes the expected quantitative data from the chiral separation of pitavastatin tert-butyl ester enantiomers under the specified chromatographic conditions.
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (3S, 5R)-Pitavastatin tert-butyl ester | ~ 15.5 | ≤ 1.5 | \multirow{2}{*}{≥ 2.0} |
| (3R, 5S)-Pitavastatin tert-butyl ester | ~ 18.2 | ≤ 1.5 |
Note: Retention times are approximate and may vary depending on the specific column, system, and laboratory conditions.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral separation of pitavastatin tert-butyl ester enantiomers.
Caption: Experimental workflow for HPLC-based chiral separation.
Logical Relationship of Chromatographic Parameters
The following diagram illustrates the logical relationship between the key chromatographic parameters for achieving successful chiral separation.
Caption: Interplay of key chromatographic parameters.
Application Note: Chromatographic Analysis of Pitavastatin Using tert-Butyl Pitavastatin as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate identification and quantification of tert-Butyl Pitavastatin, a potential impurity in Pitavastatin drug substance. The use of a well-characterized tert-Butyl Pitavastatin reference standard ensures the reliability and precision of the analysis, which is crucial for quality control in the pharmaceutical industry. The described method is specific, linear, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Introduction
Pitavastatin is a potent synthetic inhibitor of HMG-CoA reductase, an enzyme that plays a critical role in cholesterol biosynthesis. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process can lead to the formation of related substances or impurities. tert-Butyl Pitavastatin is a known process-related impurity and a potential degradation product of Pitavastatin, particularly under thermal stress.[] The diligent monitoring and control of such impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for using tert-Butyl Pitavastatin as a reference standard in an HPLC-based analytical procedure.
Principle of the Method
The analytical method is founded on the principles of reversed-phase chromatography, where chemical species are separated based on their hydrophobicity. A C18 stationary phase is employed to separate the more nonpolar tert-Butyl Pitavastatin from the more polar Pitavastatin and other related compounds. An isocratic mobile phase, consisting of an organic solvent and an acidic aqueous buffer, facilitates the elution of the compounds. A UV detector is used for the detection and subsequent quantification of the analytes. The concentration of tert-Butyl Pitavastatin in a sample is determined by comparing its peak area to that of a known concentration of the tert-Butyl Pitavastatin reference standard.
Materials and Reagents
-
Reference Standard: tert-Butyl Pitavastatin (Purity ≥ 95%)
-
Sample: Pitavastatin Calcium bulk drug substance
-
Solvents: Acetonitrile (B52724) (HPLC Grade), Methanol (HPLC Grade)
-
Water: High-purity, HPLC grade water
-
Buffer Salts: Potassium Phosphate (B84403) Monobasic (Analytical Grade)
-
Acids: Orthophosphoric Acid (Analytical Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Data Presentation
The following tables summarize the expected performance characteristics of this analytical method.
Table 1: System Suitability Test Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for n=6 injections) | ≤ 2.0% |
Table 2: Summary of Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Concentration Range | - | 0.1 - 5.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 1.1% |
| Intermediate Precision | ≤ 2.0% | 1.4% |
| Sensitivity | ||
| Limit of Detection (LOD) | - | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.1 µg/mL |
Experimental Protocols
6.1. Preparation of Mobile Phase
-
Aqueous Buffer (20 mM Potassium Phosphate, pH 3.5): Dissolve 2.72 g of potassium phosphate monobasic in 1 liter of HPLC grade water. Adjust the pH of the solution to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter.
-
Mobile Phase: Combine the prepared aqueous buffer and acetonitrile in a 40:60 volume ratio. Degas the resulting solution by sonication for at least 15 minutes prior to use.
6.2. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the tert-Butyl Pitavastatin reference standard and transfer it into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase and mix thoroughly.
-
Working Standard Solution (1 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
6.3. Preparation of Sample Solution
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the Pitavastatin Calcium bulk drug substance and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to ensure complete dissolution. Dilute to the mark with the mobile phase and mix well.
6.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
To verify system suitability, inject the Working Standard Solution (1 µg/mL) six times. The results should meet the criteria outlined in Table 1.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the Sample Solution.
-
Identify the tert-Butyl Pitavastatin peak in the sample chromatogram by comparing its retention time with that of the peak in the chromatogram of the Working Standard Solution.
-
Calculate the percentage of tert-Butyl Pitavastatin in the Pitavastatin Calcium sample using the formula:
% Impurity = (Peak Area of Impurity in Sample / Peak Area of Standard) × (Concentration of Standard / Concentration of Sample) × 100
Mandatory Visualizations
Caption: A workflow diagram for the chromatographic analysis.
This application note serves as a guideline. It is imperative that the method undergoes full validation in accordance with the International Council for Harmonisation (ICH) guidelines before being implemented for routine quality control analysis in a regulated environment.
References
Application Notes and Protocols: Synthesis of Pitavastatin from tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Pitavastatin (B1663618) via the deprotection of tert-Butyl Pitavastatin. The described method involves an acid-catalyzed hydrolysis of the tert-butyl ester, followed by saponification and subsequent isolation of Pitavastatin as its calcium salt. This protocol is intended for research and development purposes and outlines the necessary reagents, equipment, and procedural steps for successful synthesis and purification. Additionally, analytical methods for assessing the purity of the final product are discussed.
Introduction
Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia. The final step in many synthetic routes to Pitavastatin involves the deprotection of a tert-butyl ester precursor, tert-Butyl Pitavastatin. This transformation is typically achieved under acidic conditions, which selectively cleave the tert-butyl group to yield the free carboxylic acid. Subsequent treatment with a base and a calcium salt affords the pharmaceutically active Pitavastatin calcium. This application note details a reliable and reproducible protocol for this conversion, along with methods for purification and analysis.
Experimental Protocols
Materials and Equipment
-
tert-Butyl Pitavastatin
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric Acid (HCl), 1N or 4N solution
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Calcium Chloride (CaCl₂) solution
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
High-Performance Liquid Chromatography (HPLC) system
Protocol 1: Synthesis of Pitavastatin Calcium in Methanol
This protocol outlines the deprotection of tert-Butyl Pitavastatin using hydrochloric acid in methanol, followed by saponification and precipitation of the calcium salt.
-
Acidic Hydrolysis:
-
In a round-bottom flask, dissolve tert-Butyl Pitavastatin (1.0 eq) in methanol (10 volumes, e.g., 10 mL per gram of starting material).
-
To the stirred solution, add 1N hydrochloric acid (approx. 2.7 eq) at room temperature (25°C).
-
Stir the reaction mixture for 8-12 hours at 25°C. Monitor the reaction progress by HPLC until the disappearance of the starting material.
-
-
Saponification and Work-up:
-
Cool the reaction mixture to 15°C.
-
Slowly add a 10% aqueous solution of sodium hydroxide, adjusting the pH to >12.
-
Stir the mixture for approximately 4 hours at 25°C to ensure complete saponification.
-
Quench the reaction by adding pre-boiled water.
-
Adjust the pH of the solution to approximately 8.0 with 1N hydrochloric acid.[1]
-
Wash the aqueous layer with dichloromethane to remove any organic impurities.
-
-
Formation and Isolation of Pitavastatin Calcium:
-
To the aqueous layer, slowly add a solution of calcium chloride.
-
Stir the resulting suspension to allow for the precipitation of Pitavastatin calcium.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with water.
-
Dry the product under vacuum to yield Pitavastatin calcium.
-
Protocol 2: Synthesis of Pitavastatin Calcium in Acetonitrile
This protocol provides an alternative solvent system for the deprotection reaction.
-
Acidic Hydrolysis:
-
Dissolve tert-Butyl Pitavastatin (1.0 eq) in acetonitrile (10-15 volumes).
-
Slowly add 4N hydrochloric acid at room temperature.
-
Stir the mixture for approximately 3-5 hours. Monitor the reaction by HPLC.
-
-
Saponification and Work-up:
-
Add a 10% aqueous solution of sodium hydroxide.
-
Stir for 1-2 hours at room temperature.
-
Add sodium chloride to the reaction mixture.
-
Adjust the pH to 3.0-4.0 with 1N hydrochloric acid at 0°C.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Pitavastatin free acid.
-
-
Formation of Pitavastatin Calcium:
-
Dissolve the crude Pitavastatin free acid in a suitable solvent mixture (e.g., ethanol (B145695)/water).
-
Add a solution of calcium chloride to precipitate Pitavastatin calcium.
-
Isolate the product by filtration, wash with water, and dry under vacuum.
-
Data Presentation
| Parameter | Protocol 1 (Methanol) | Protocol 2 (Acetonitrile) | Reference |
| Starting Material | tert-Butyl Pitavastatin | tert-Butyl Pitavastatin | N/A |
| Acid | 1N HCl | 4N HCl | [1] |
| Solvent | Methanol | Acetonitrile | [1] |
| Reaction Time (Hydrolysis) | 8-12 hours | 3-5 hours | [1] |
| Base | 10% NaOH | 10% NaOH | [1] |
| Reaction Time (Saponification) | 4 hours | 1-2 hours | [1] |
| Isolated Product | Pitavastatin Calcium | Pitavastatin Calcium | N/A |
| Typical Yield | 80-90% | 85-95% | [2] |
| Purity (by HPLC) | >99% | >99% | [2][3] |
Purification
The crude Pitavastatin calcium can be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.[2]
-
Dissolve the crude Pitavastatin calcium in a minimal amount of a 90-95% ethanol-water mixture with heating.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.
Quality Control and Analysis
The purity of the synthesized Pitavastatin should be assessed using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.4) and acetonitrile (e.g., 65:35 v/v).[3]
-
Detection: UV at 244 nm.[3]
-
Retention Time: The retention time for Pitavastatin will depend on the specific HPLC conditions but is typically in the range of 5-7 minutes.[4]
Common impurities to monitor for include the starting tert-Butyl Pitavastatin, Pitavastatin lactone, and other process-related impurities.[1]
Mandatory Visualization
Caption: Workflow for the synthesis of Pitavastatin Calcium.
References
- 1. US20140148481A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. CN105198807A - Preparation method of high-purity pitavastatin calcium - Google Patents [patents.google.com]
- 4. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Method Validation of tert-Butyl Pitavastatin Quantification
Introduction
This document provides a comprehensive guide for the validation of an analytical method for the quantification of tert-Butyl Pitavastatin (B1663618). The protocols outlined are based on a reversed-phase high-performance liquid chromatography (RP-HPLC) method and adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4] These procedures are essential for ensuring that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data for the quantification of tert-Butyl Pitavastatin in bulk drug substance and pharmaceutical formulations.
Analytical Method Principle
The quantification of tert-Butyl Pitavastatin is achieved using an isocratic RP-HPLC method with UV detection. The method separates tert-Butyl Pitavastatin from potential impurities and degradation products on a C18 stationary phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a reference standard with a known concentration.
Instrumentation and Chromatographic Conditions
A typical HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been found to be effective for the analysis of Pitavastatin and are adaptable for tert-Butyl Pitavastatin.[5][6][7]
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (pH 3.0, adjusted with Orthophosphoric Acid):Tetrahydrofuran (43:55:2, v/v/v)[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 10 µL[8] |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection Wavelength | 240 nm[8] |
| Run Time | 10 minutes |
Preparation of Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of tert-Butyl Pitavastatin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 - 50 µg/mL).
Sample Solution (for drug product): Accurately weigh and powder a sufficient number of tablets to obtain an amount of powder equivalent to 10 mg of tert-Butyl Pitavastatin. Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocols
The following validation parameters should be assessed in accordance with ICH guidelines.[1][3][9]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
Protocol:
-
Inject a blank solution (mobile phase) to demonstrate the absence of interfering peaks at the retention time of tert-Butyl Pitavastatin.
-
Inject a solution of a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient) to ensure no interference from the excipients.
-
Inject the standard solution of tert-Butyl Pitavastatin.
-
Inject the sample solution.
-
To demonstrate stability-indicating capability, subject the sample solution to stress conditions (e.g., acid, base, oxidation, heat, and light) and analyze the stressed samples.[10][11] The method is considered specific if the peak for tert-Butyl Pitavastatin is well-resolved from any degradation product peaks.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
Protocol:
-
Prepare a series of at least five concentrations of tert-Butyl Pitavastatin working standard solutions across the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
Accuracy
The accuracy of an analytical procedure is the closeness of the test results obtained by the method to the true value.[9]
Protocol:
-
Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Perform the analysis by the standard addition method, where known amounts of tert-Butyl Pitavastatin reference standard are added to the placebo preparation.
-
Calculate the percentage recovery for each determination.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
4.4.1. Repeatability (Intra-day Precision)
Protocol:
-
Prepare six individual sample preparations at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
Acceptance Criteria:
-
%RSD ≤ 2.0%.
4.4.2. Intermediate Precision (Inter-day Precision)
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days.
Acceptance Criteria:
-
%RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
-
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions of known concentrations and establishing the minimum level at which the analyte can be reliably detected (LOD) and quantified (LOQ).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% of the organic solvent).
-
Column temperature (e.g., ± 5°C).
-
Detection wavelength (e.g., ± 2 nm).
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the predefined limits for each variation.
Data Presentation
The quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| Correlation Coefficient (r²) | |
| Slope | |
| Y-intercept |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL, Mean ± SD, n=3) | % Recovery (Mean ± SD) |
| 80% | |||
| 100% | |||
| 120% |
Table 3: Precision Data
| Parameter | % Assay (n=6) | Mean | %RSD |
| Repeatability (Intra-day) | |||
| Intermediate Precision (Inter-day) |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Table 5: Robustness Data
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Flow Rate | 0.9 mL/min | |||
| 1.1 mL/min | ||||
| Mobile Phase Composition | Acetonitrile ± 2% | |||
| Wavelength | 238 nm | |||
| 242 nm |
Visualizations
The following diagrams illustrate the workflow and logical relationships within the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Analytical Validation Parameters.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. ijpar.com [ijpar.com]
- 8. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
Application Notes: tert-Butyl Pitavastatin in Metabolic Pathway Studies
Introduction
Pitavastatin (B1663618) is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] As a member of the statin class of drugs, it is primarily used for the management of hypercholesterolemia.[1][5] Tert-Butyl Pitavastatin, an ester derivative of the active acid form, serves as a valuable tool in research settings. Its lipophilic nature can facilitate cell membrane permeability in in vitro studies, where it is subsequently hydrolyzed to the active Pitavastatin acid to exert its inhibitory effects. These application notes provide an overview of the use of tert-Butyl Pitavastatin for studying various metabolic pathways, complete with relevant protocols and quantitative data.
Core Mechanism of Action
Pitavastatin competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor for cholesterol synthesis.[1][3][4] This inhibition leads to a decrease in the intracellular cholesterol pool, particularly in hepatocytes.[6] The reduction in hepatic cholesterol stimulates the upregulation of LDL receptors on the cell surface, which in turn increases the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[1][6] Sustained inhibition of cholesterol synthesis in the liver also leads to decreased secretion of very low-density lipoproteins (VLDL).[3][7]
Applications in Metabolic Research
-
Elucidation of the Cholesterol Biosynthesis Pathway: The primary application is to specifically block the mevalonate pathway, allowing researchers to study the downstream consequences. This includes investigating the regulation of cholesterol homeostasis, the synthesis of non-sterol isoprenoids (e.g., farnesyl pyrophosphate and geranylgeranyl pyrophosphate), and their roles in protein prenylation and other cellular functions.
-
Investigation of Pleiotropic Effects: Statins exhibit numerous effects beyond lipid-lowering, known as pleiotropic effects.[1][4] Pitavastatin is used to study these phenomena, which include improving endothelial function, reducing inflammation and oxidative stress, and modulating immune responses.[1] For instance, studies have shown Pitavastatin can ameliorate lipopolysaccharide (LPS)-induced blood-brain barrier dysfunction by inhibiting cytokine production and can suppress T-cell proliferation.[8][9]
-
Drug Metabolism and Pharmacokinetic Studies: Pitavastatin has a unique metabolic profile, being only minimally metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and to a lesser extent, CYP2C8.[1][3][5][7] Its primary metabolic route is glucuronidation via uridine (B1682114) 5'-diphosphate glucuronosyltransferase (UGT) enzymes (UGT1A3 and UGT2B7) to form an inactive lactone metabolite.[1][3][5][10] This makes it a useful compound for studying non-CYP mediated drug metabolism and for investigating potential drug-drug interactions involving the UGT pathway.
Quantitative Data Summary
The following tables summarize the pharmacokinetic properties and efficacy of Pitavastatin from various studies.
Table 1: Pharmacokinetic and In Vitro Activity of Pitavastatin
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | >60% | [5] |
| Plasma Protein Binding | >99% | [3][5] |
| Mean Volume of Distribution | ~148 L | [3][5] |
| Mean Plasma Half-Life | ~12 hours | [3][5] |
| Primary Metabolism | Glucuronidation (UGT1A3, UGT2B7) | [1][3][5] |
| IC₅₀ (Cholesterol Synthesis, HepG2 cells) | 5.8 nM |[10] |
Table 2: Clinical Efficacy of Pitavastatin on Lipid Profiles
| Parameter | Dosage | Percent Change from Baseline | Source |
|---|---|---|---|
| LDL-C Reduction | 2 mg/day | -40% | [7] |
| LDL-C Reduction | 1-16 mg/day | -33.3% to -54.7% | [11] |
| Total Cholesterol Reduction | 2 mg/day | -28% | [7] |
| Total Cholesterol Reduction | 2 mg for 4 weeks | -26.9% | [10] |
| Triglyceride Reduction | 1-16 mg/day | -13.0% to -28.1% | [11] |
| HDL-C Increase | 2 mg/day | +8.9% | [6] |
| HDL-C Increase | 2 mg for 4 weeks | +6.0% | [10] |
| hs-CRP Reduction | 1-2 mg/day | -34.8% |[12] |
Experimental Protocols
Protocol 1: In Vitro Cholesterol Synthesis Inhibition Assay in HepG2 Cells
This protocol is designed to quantify the inhibition of cholesterol synthesis in a human hepatoma cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
tert-Butyl Pitavastatin stock solution (in DMSO)
-
[¹⁴C]-Acetic Acid
-
Scintillation fluid and counter
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Plate HepG2 cells in 12-well plates and grow to 80-90% confluency in DMEM with 10% FBS.
-
Pre-incubation: Replace the medium with serum-free DMEM and incubate for 2 hours.
-
Treatment: Treat cells with varying concentrations of tert-Butyl Pitavastatin (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for 24 hours.
-
Radiolabeling: Add [¹⁴C]-Acetic Acid to each well and incubate for an additional 2-4 hours.
-
Cell Lysis: Wash cells twice with cold PBS and lyse using a suitable lysis buffer.
-
Lipid Extraction: Perform a lipid extraction from the cell lysate (e.g., using a Folch extraction method).
-
Quantification: Measure the radioactivity of the lipid extract using a scintillation counter.
-
Normalization: Determine the protein concentration of the cell lysate using a BCA assay. Normalize the radioactivity counts to the total protein content.
-
Data Analysis: Calculate the percentage inhibition of cholesterol synthesis for each Pitavastatin concentration relative to the vehicle control and determine the IC₅₀ value.[10]
Protocol 2: Analysis of Inflammatory Cytokine Release from an In Vitro Blood-Brain Barrier (BBB) Model
This protocol assesses the anti-inflammatory effects of Pitavastatin on a stimulated BBB model.[8]
Materials:
-
In vitro BBB model (e.g., co-culture of primary brain endothelial cells, pericytes, and astrocytes)
-
tert-Butyl Pitavastatin stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from S. enterica
-
Serum-free cell culture medium
-
Multiplex cytokine assay kit (e.g., Luminex-based)
Procedure:
-
Model Setup: Establish the in vitro BBB model according to standard procedures.
-
Acclimatization: Wash the cells with serum-free medium and allow them to acclimatize for 1-2 hours.
-
Treatment: Add tert-Butyl Pitavastatin to the culture medium at desired final concentrations.
-
Inflammatory Challenge: Concurrently, add LPS (e.g., 1 ng/mL) to the luminal chamber of the BBB model to induce an inflammatory response.[8] Include a vehicle control (no LPS, no Pitavastatin) and an LPS-only control.
-
Incubation: Incubate the model for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
Sample Collection: Collect the culture medium from both the luminal and abluminal chambers.
-
Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., IL-6, MCP-1) in the collected medium using a multiplex cytokine assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the Pitavastatin-treated groups to the LPS-only control to determine the extent of inhibition.
Visualizations: Pathways and Workflows
Caption: Inhibition of the mevalonate pathway by Pitavastatin and its downstream effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. drugs.com [drugs.com]
- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 5. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacological and pharmacokinetic features and clinical effects of pitavastatin (Livalo Tablet)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitavastatin Ameliorates Lipopolysaccharide-Induced Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of pitavastatin on lipid profiles and high-sensitivity CRP in Japanese subjects with hypercholesterolemia: Kansai Investigation of Statin for Hyperlipidemic Intervention in Metabolism and Endocrinology (KISHIMEN) investigatars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of tert-Butyl Pitavastatin Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl Pitavastatin, also known as Pitavastatin tert-Butyl Ester, is a key metabolite and synthetic intermediate of Pitavastatin.[1][2][] Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][4] Due to its activity, tert-Butyl Pitavastatin and its parent compound are valuable tools in research investigating lipid metabolism, cardiovascular diseases, and cancer.[4][5] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable results in cell-based assays and other in vitro experiments.
This document provides detailed protocols for the preparation, storage, and handling of tert-Butyl Pitavastatin stock solutions to ensure their stability and integrity for research applications.
Physicochemical Properties and Solubility
tert-Butyl Pitavastatin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[6] It is crucial to use high-purity, anhydrous solvents to ensure maximum solubility and stability.[1][4]
| Property | Data | Reference |
| Chemical Name | tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | [2] |
| Molecular Formula | C₂₉H₃₂FNO₄ | [6] |
| Molecular Weight | 477.57 g/mol | [6] |
| CAS Number | 586666-54-3 | [2][6] |
| Appearance | Crystalline solid | [7] |
| Solubility (DMSO) | ~100 mg/mL (209 mM) | [1] |
| Solubility (Other) | Soluble in Methanol | [6] |
Note: For DMSO, it is recommended to use a newly opened bottle, as hygroscopic DMSO can significantly impact solubility.[1][4] Ultrasonic assistance may be required to achieve the highest concentration.[1]
Experimental Protocols
Materials and Equipment
-
tert-Butyl Pitavastatin solid (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Volumetric flasks (optional, for large volumes)
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic bath (recommended for high concentrations)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution that can be stored for long periods and diluted to various working concentrations.
-
Equilibration: Allow the vial of solid tert-Butyl Pitavastatin to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Calculation: Calculate the mass of tert-Butyl Pitavastatin required. To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 477.57 g/mol x 1000 mg/g = 23.88 mg
-
-
Weighing: Accurately weigh the calculated amount (e.g., 23.88 mg) of the solid compound using a calibrated analytical balance and transfer it into a sterile amber glass vial or microcentrifuge tube.
-
Dissolution:
-
Add a portion of the final volume of DMSO (e.g., 800 µL for a final volume of 1 mL) to the vial containing the solid.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is difficult, place the vial in an ultrasonic bath for 5-10 minutes.[1]
-
-
Final Volume Adjustment: Add DMSO to reach the final desired volume (e.g., 1 mL). Mix again by vortexing to ensure homogeneity.
-
Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber vials or microcentrifuge tubes. This minimizes freeze-thaw cycles. Store immediately as recommended in Section 3.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions should be prepared fresh from the primary stock solution for each experiment. The final concentration will depend on the specific assay requirements, which often range from nanomolar (nM) to micromolar (µM).[4][8]
Example: Preparing a 100 µM intermediate solution and a 1 µM final working solution.
-
Thaw Primary Stock: Remove one aliquot of the 50 mM primary stock from the freezer and thaw it completely at room temperature. Keep it on ice.
-
Prepare Intermediate Solution (100 µM):
-
Perform a 1:500 dilution of the primary stock.
-
Pipette 2 µL of the 50 mM primary stock solution into 998 µL of the appropriate cell culture medium or assay buffer.
-
Vortex gently to mix. Note: The final DMSO concentration in this intermediate solution is 0.2%.
-
-
Prepare Final Working Solution (1 µM):
-
Perform a 1:100 dilution of the intermediate solution.
-
Pipette 10 µL of the 100 µM intermediate solution into 990 µL of cell culture medium or assay buffer.
-
Mix thoroughly but gently before adding to cells.
-
The final DMSO concentration in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Storage and Stability
Proper storage is essential to maintain the chemical integrity of tert-Butyl Pitavastatin.
| Form | Storage Condition | Stability Period | Reference |
| Solid Compound | -20°C, desiccated | ≥ 4 years | [7][9] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1] |
| Aqueous Working Solutions | 2-8°C | Prepare fresh daily; do not store | [7] |
Note: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting is highly recommended.
Diagrams and Workflows
HMG-CoA Reductase Signaling Pathway
The primary mechanism of action for Pitavastatin involves the competitive inhibition of HMG-CoA reductase, a critical enzyme in the mevalonate (B85504) pathway. This inhibition reduces the synthesis of cholesterol and other essential isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for post-translational modification (prenylation) of small GTP-binding proteins like Rho.[4][5]
Experimental Workflow for Solution Preparation
The following diagram outlines the logical steps for preparing tert-Butyl Pitavastatin working solutions from the solid compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 586966-54-3: Pitavastatin tert-Butyl Ester [cymitquimica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of tert-Butyl Pitavastatin in DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl Pitavastatin (B1663618) is a derivative of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hyperlipidemia. In the field of drug metabolism and pharmacokinetics (DMPK), tert-Butyl Pitavastatin serves as a valuable tool, primarily utilized as an internal standard (IS) in bioanalytical methods for the quantification of Pitavastatin in biological matrices. Its structural similarity to Pitavastatin ensures analogous behavior during sample extraction and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric detection. Stable isotope-labeled internal standards, such as Pitavastatin-d4, are considered the "gold standard" for bioanalysis; however, tert-Butyl Pitavastatin presents a readily synthesizable and cost-effective alternative for robust and reliable quantification in pharmacokinetic studies.[1]
This document provides detailed application notes and experimental protocols for the effective use of tert-Butyl Pitavastatin in DMPK studies, with a focus on LC-MS/MS-based methodologies.
Chemical Information
| Compound | tert-Butyl Pitavastatin |
| IUPAC Name | tert-butyl (3R,5S,6E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
| Molecular Formula | C29H32FNO4 |
| Molecular Weight | 477.57 g/mol |
| CAS Number | 586966-54-3 |
| Structure |
Applications in DMPK Studies
The primary application of tert-Butyl Pitavastatin in DMPK is as an internal standard for the accurate quantification of Pitavastatin in various biological samples, including plasma and urine.[2][3] The use of a suitable internal standard is critical for compensating for variability in sample preparation and matrix effects in LC-MS/MS analysis, thereby ensuring the accuracy and precision of the obtained pharmacokinetic data.
Experimental Protocols
Protocol 1: Quantification of Pitavastatin in Human Plasma using LC-MS/MS with tert-Butyl Pitavastatin as an Internal Standard
This protocol describes a method for the determination of Pitavastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with tert-Butyl Pitavastatin as the internal standard.
1. Materials and Reagents
-
Pitavastatin reference standard
-
tert-Butyl Pitavastatin (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions
-
Pitavastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pitavastatin in 10 mL of methanol.
-
tert-Butyl Pitavastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tert-Butyl Pitavastatin in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Pitavastatin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of tert-Butyl Pitavastatin (e.g., 100 ng/mL) in acetonitrile for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of the tert-Butyl Pitavastatin working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 1.8 µm, 4.6 x 150 mm |
| Mobile Phase | 85:15 (v/v) Methanol:0.1% Formic Acid in Water |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| MS System | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Data Analysis
-
Quantify Pitavastatin using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Pitavastatin in the QC and unknown samples from the calibration curve using a weighted (1/x²) linear regression.
Data Presentation: Mass Spectrometry Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for Pitavastatin and tert-Butyl Pitavastatin.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Pitavastatin | 422.0 | 290.1 | 200 | 25 |
| tert-Butyl Pitavastatin (IS) | 478.2 | 422.2 | 200 | 20 |
Note: The MRM transition for tert-Butyl Pitavastatin is predicted based on the loss of the tert-butyl group.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butyl Pitavastatin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl Pitavastatin (B1663618) and minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the major impurities encountered during the synthesis of tert-Butyl Pitavastatin?
A1: Impurities in tert-Butyl Pitavastatin synthesis can be broadly categorized into process-related impurities and degradation products.[][2]
-
Process-Related Impurities: These are byproducts formed during the synthesis process. Common process-related impurities include:
-
(Z)-Isomer: The geometric isomer of the desired (E)-isomer of Pitavastatin.[3]
-
Diastereomers and Enantiomers: Stereoisomers that can arise if the chiral centers are not controlled effectively during the synthesis.[2]
-
Desfluoro Impurity: An impurity lacking the fluorine atom on the phenyl ring.[][4]
-
tert-Butyl Ester Impurity: Unreacted starting material or a byproduct from incomplete hydrolysis.[][5]
-
Methyl Impurity: Can be formed in side reactions, particularly in some Julia olefination approaches.[3]
-
-
Degradation Impurities: These impurities form due to the degradation of the active pharmaceutical ingredient (API) under stress conditions such as heat, light, acid, or base.[][2] Common degradation impurities include:
Q2: What is the primary cause of (Z)-isomer formation, and how can it be minimized?
A2: The formation of the undesired (Z)-isomer is a significant issue, particularly when using the Wittig reaction for the olefination step. The Wittig reaction can produce a substantial amount of the (Z)-isomer, sometimes as high as 20-30%.[3] To minimize its formation, the Julia-Kocienski olefination is a highly recommended alternative. This method demonstrates significantly higher stereoselectivity, with an (E/Z) isomer ratio of up to 300:1.[7][8] Additionally, optimizing the reaction conditions for the Julia olefination, such as using sodium tertiary butoxide as the base and maintaining a low temperature (around -20°C), can further reduce the formation of the (Z)-isomer to below 2%.[3]
Q3: How can lactone impurity be minimized during synthesis and work-up?
A3: The formation of Pitavastatin lactone is often promoted by acidic conditions.[] To minimize its formation, it is crucial to carefully control the pH during the work-up and purification steps. Acidic hydrolysis should be performed under mild and controlled conditions.[6] If the lactone does form, it can sometimes be hydrolyzed back to the open-chain form under basic conditions, although this may introduce other degradation products.
Q4: What are the recommended analytical techniques for monitoring impurities in tert-Butyl Pitavastatin synthesis?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the impurity profile of tert-Butyl Pitavastatin.[6] Specific HPLC methods, often using a C18 column, have been developed to separate and quantify the various process-related and degradation impurities.[6] Chiral HPLC can be employed to separate and quantify stereoisomers.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable tool for identifying unknown impurities.[6]
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of (Z)-isomer detected by HPLC. | Use of the Wittig reaction for olefination. Suboptimal reaction conditions (e.g., temperature, base) in the Julia-Kocienski olefination. | Switch to the Julia-Kocienski olefination method. For Julia-Kocienski, ensure the use of a suitable base like sodium tertiary butoxide and maintain a low reaction temperature (e.g., -20°C).[3] |
| Presence of a significant amount of lactone impurity. | Exposure to acidic conditions during work-up or purification. Prolonged reaction times at elevated temperatures. | Carefully neutralize the reaction mixture after acidic steps. Avoid prolonged exposure to strong acids. Consider performing the purification at a lower temperature. |
| Detection of 5-oxo impurity. | Oxidative conditions during the reaction or storage. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants if necessary and store the product protected from light and air. |
| Unidentified peaks in the HPLC chromatogram. | Formation of unexpected side products or degradation products. | Utilize LC-MS to determine the mass of the unknown impurities for identification. Compare the retention times with known impurity standards if available. |
| Low overall yield of the final product. | Incomplete reaction. Formation of multiple side products. Loss of product during purification. | Monitor the reaction progress by TLC or HPLC to ensure completion. Optimize reaction conditions to minimize side reactions. Refine the purification protocol (e.g., recrystallization solvent system, chromatography conditions) to improve recovery. |
Data Presentation
Table 1: Comparison of Wittig and Julia-Kocienski Olefination for Pitavastatin Synthesis
| Parameter | Wittig Reaction | Julia-Kocienski Olefination |
| (Z)-Isomer Formation | 20-30%[3] | < 2% (with optimized conditions)[3] |
| (E/Z) Isomer Ratio | Low | Up to 300:1[7][8] |
| Reaction Temperature | Typically higher | Low (e.g., -20°C)[3] |
| Overall Yield | Lower due to impurity removal | 85-90% (for the coupled intermediate)[3] |
Experimental Protocols
Protocol 1: Optimized Julia-Kocienski Olefination for tert-Butyl Pitavastatin Intermediate Synthesis
This protocol is a representative example based on literature for minimizing (Z)-isomer formation.[3]
-
Preparation of the Sulfone: Prepare the key intermediate, 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline, as described in the literature.[3]
-
Coupling Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the sulfone intermediate and (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to approximately -20°C using a suitable cooling bath.
-
Slowly add a solution of sodium tertiary butoxide (NaOBt) in THF to the reaction mixture while maintaining the temperature at -20°C.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., methanol (B129727)/water) to yield the desired tert-butyl Pitavastatin intermediate with a low percentage of the (Z)-isomer.[3]
-
Protocol 2: Purification of tert-Butyl Pitavastatin by Recrystallization
-
Solvent Selection: Choose a solvent system in which the tert-Butyl Pitavastatin is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common system is methanol and water.[3]
-
Dissolution: Dissolve the crude tert-Butyl Pitavastatin in a minimal amount of hot methanol.
-
Crystallization: Slowly add water to the hot solution until a slight turbidity persists. If it becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water mixture, and dry them under vacuum.
Visualizations
Caption: Synthetic pathway for tert-Butyl Pitavastatin.
Caption: Formation of major impurities in tert-Butyl Pitavastatin.
Caption: Troubleshooting workflow for impurity reduction.
References
- 2. Blog Details [chemicea.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
troubleshooting poor yield in tert-Butyl Pitavastatin synthesis
Technical Support Center: Tert-Butyl Pitavastatin Synthesis
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yield during the synthesis of tert-Butyl Pitavastatin.
Troubleshooting Guide
Q1: My overall yield of tert-Butyl Pitavastatin is significantly lower than expected. What are the general areas I should investigate?
Low overall yield can be attributed to three primary areas: incomplete reactions, formation of side products/impurities, and losses during workup and purification. A systematic approach is required to pinpoint the issue.
-
Reaction Completion: Verify the completion of each synthetic step using appropriate analytical methods like TLC or HPLC before proceeding to the next stage. Incomplete reactions are a common source of low yield.
-
Impurity Profile: Analyze the crude product mixture to identify and quantify major impurities. Certain reaction conditions can favor the formation of byproducts that consume starting materials and complicate purification.[1] Common process-related impurities include the Z-isomer, enantiomeric impurities, and byproducts from side reactions.[1][]
-
Purification Efficiency: Evaluate your purification strategy. Significant amounts of product may be lost during crystallization or chromatography if the conditions are not optimized.
Caption: Troubleshooting workflow for low yield in synthesis.
Q2: My primary issue is the formation of a significant amount of the Z-isomer during the Wittig reaction. How can I minimize this?
The formation of the undesired Z-isomer is a well-documented problem in statin synthesis, leading to lower yields of the desired E-isomer and difficult purification.[3]
-
Problem: Traditional Wittig reactions in Pitavastatin synthesis can produce 20-30% of the Z-isomer impurity.[3] This is often exacerbated by higher reaction temperatures.[3]
-
Solution 1: Temperature Control: Ensure the reaction is run at a controlled, ambient temperature (e.g., 25°C). Avoid excessive heat, which can promote the formation of the Z-isomer.[3][4]
-
Solution 2: Alternative Olefination: Consider replacing the Wittig reaction with a Julia-Kocienski olefination. This alternative route has been shown to be highly stereoselective, reducing the formation of the Z-isomer to below 2%.[3] This significantly improves the yield and purity of the coupled intermediate.
Caption: Impact of reaction choice on Z-isomer formation.
Q3: I am observing impurities other than the Z-isomer. What are they and how are they formed?
Several process-related and degradation impurities can arise during the synthesis and storage of Pitavastatin and its intermediates.[1][] Forced degradation studies reveal common pathways for impurity formation.[]
-
Lactone Impurity: This is a common degradation product formed when the dihydroxy acid undergoes intramolecular cyclization (lactonization).[1][] It can form under acidic conditions (e.g., 1 N HCl) or during thermal stress.[]
-
5-Oxo Impurity: This impurity can be generated during oxidative stress (e.g., exposure to H₂O₂) or under basic hydrolysis conditions.[]
-
Desfluoro Impurity: This process-related impurity arises from starting materials that lack the fluorine atom on the phenyl ring.[] Its presence depends on the purity of the initial building blocks.
-
Anti-isomer: The diastereomer of Pitavastatin can form during the deprotection of the acetonide group. Recrystallization of the tert-Butyl Pitavastatin intermediate can be used to remove this impurity.[5]
Table 1: Impurity Formation Under Stress Conditions
| Stress Condition | Key Impurities Formed | Reference |
|---|---|---|
| Acid Hydrolysis (1 N HCl, 60°C, 1h) | Anti-isomer, Lactone Impurity | [] |
| Base Hydrolysis (2 N NaOH, 60°C, 1h) | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone | [] |
| Oxidative (3% H₂O₂, 25°C, 1h) | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone | [] |
| Thermal (60°C, 2 days) | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tertiary butyl ester |[] |
Frequently Asked Questions (FAQs)
Q: What are the recommended reaction conditions for the Wittig coupling step to produce the tert-butyl ester intermediate?
Based on documented procedures, typical conditions involve reacting the phosphonium (B103445) bromide salt with the side-chain aldehyde in the presence of a base in a polar aprotic solvent.[4]
-
Reactants: Triphenyl-[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-yl-methyl]-phosphonium bromide and tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[4]
-
Base: Potassium carbonate (K₂CO₃) is a commonly used base.[4]
-
Solvent: Dimethylsulfoxide (DMSO).[4]
-
Temperature: Maintain the reaction at ambient temperature (approx. 25°C) under a nitrogen atmosphere.[4]
-
Time: The reaction is typically stirred for 10-15 hours until completion is confirmed by TLC/HPLC.[4]
Q: My final tert-Butyl Pitavastatin product has low purity after deprotection of the acetonide. How can I improve it?
The purity of the final tert-butyl ester is critical. The deprotection step can be followed by a purification step to remove diastereomers and other impurities.
-
Deprotection: The acetonide protecting group is typically removed under acidic conditions. While hydrochloric acid can be used, organic acids like oxalic acid in methanol (B129727) are also effective.[5]
-
Purification by Recrystallization: After deprotection, the crude tert-Butyl Pitavastatin can be purified by recrystallization from a suitable solvent system. Toluene (B28343) is a documented solvent for this purpose, which is effective at removing the anti-isomer (diastereomer).[5][6] A process of dissolving the crude product in toluene at an elevated temperature (e.g., 75°C) followed by cooling to 0°C can yield a high-purity crystalline product.[5][6]
Q: How can I hydrolyze the tert-butyl ester to Pitavastatin acid for final conversion to the calcium salt?
The hydrolysis of the tert-butyl ester is the final step before salt formation. This is typically achieved via base-mediated hydrolysis.
-
Procedure: Dissolve the tert-Butyl Pitavastatin in a solvent mixture like acetonitrile (B52724) and water or methanol and water.[5] Add a solution of a base, such as sodium hydroxide (B78521) (NaOH), and stir at ambient temperature for approximately 1.5-2 hours.[5]
-
Workup: After hydrolysis, the reaction mixture is typically cooled, and the pH is adjusted to around 4.0 with an acid like HCl.[5] This prepares the Pitavastatin acid for subsequent conversion to its calcium salt.
Experimental Protocols
Protocol 1: Wittig Reaction for (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester
This protocol is adapted from patent literature and should be further optimized for specific laboratory conditions.[4]
-
To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-l,3-dioxan-4-yl)acetate (0.75 kg) in dimethylsulphoxide (7 L), add the phosphonium bromide compound (1 kg) and potassium carbonate (0.67 kg).
-
Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.
-
Monitor the reaction for completion using TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a non-polar solvent such as toluene.
-
Concentrate the organic layer and isolate the crude product.
-
Recrystallize the product from methanol to achieve higher purity.
Protocol 2: Deprotection and Purification of tert-Butyl Pitavastatin
This protocol is adapted from patent literature.[5]
-
Dissolve the acetonide-protected intermediate (e.g., 100 g) in methanol (1 L).
-
Add a solution of oxalic acid in water and stir at room temperature for 8-10 hours until the reaction is complete (monitored by HPLC).
-
Distill the solvent under reduced pressure.
-
To the resulting solid, add toluene (75 ml) and heat to 75°C with stirring for 30 minutes.
-
Cool the mixture to 0°C and stir for 3 hours.
-
Filter the crystalline solid, wash with cold cyclohexane, and dry to obtain high-purity tert-Butyl Pitavastatin.
References
- 1. Blog Details [chemicea.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 5. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 6. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of tert-Butyl Pitavastatin
This guide provides troubleshooting strategies and frequently asked questions to help you resolve peak tailing issues encountered during the HPLC analysis of tert-Butyl Pitavastatin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[2]
Q2: What are the primary causes of peak tailing for a basic compound like tert-Butyl Pitavastatin?
A2: For basic compounds, the most common cause of peak tailing in reversed-phase HPLC is secondary ionic interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase.[3][4] Other potential causes include:
-
Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to the co-existence of ionized and non-ionized forms, causing peak broadening and tailing.[1][5]
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[6][7]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can lead to peak distortion.[4]
-
Column Contamination: Accumulation of strongly retained sample components can create active sites that cause tailing.[6]
Q3: How does the choice of HPLC column affect peak tailing?
A3: The column chemistry is critical for controlling peak shape, especially for basic analytes.
-
End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][8]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[2][9]
-
Hybrid Silica Columns: Columns with hybrid organic/inorganic stationary phases often exhibit reduced silanol activity and can be more stable at higher pH values.[10]
Q4: What is the role of mobile phase pH in controlling the peak shape of tert-Butyl Pitavastatin?
A4: The mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[11][12] Pitavastatin has an acidic pKa of approximately 4.13.[13] To ensure a consistent ionization state and minimize interactions with silanols, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14] For tert-Butyl Pitavastatin, a basic compound, operating at a low pH (e.g., pH 2.5-3.0) will ensure it is fully protonated and minimize the ionization of residual silanol groups, leading to improved peak symmetry.[3][8]
Troubleshooting Guides
If you are experiencing peak tailing with tert-Butyl Pitavastatin, follow this step-by-step guide to diagnose and resolve the issue.
Logical Troubleshooting Workflow
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. moravek.com [moravek.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. welch-us.com [welch-us.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. acdlabs.com [acdlabs.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. phenomenex.blog [phenomenex.blog]
tert-Butyl Pitavastatin impurity profiling and control strategies.
Technical Support Center: tert-Butyl Pitavastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and control of tert-Butyl Pitavastatin.
Frequently Asked Questions (FAQs)
Q1: What is tert-Butyl Pitavastatin and why is it considered an impurity?
A1: tert-Butyl Pitavastatin (CAS No. 586966-54-3) is a process-related impurity and a key synthetic intermediate in the manufacturing of Pitavastatin.[1][2][3] It is the tert-butyl ester of Pitavastatin. Its presence in the final active pharmaceutical ingredient (API) must be controlled to ensure the purity, safety, and efficacy of the drug product, in compliance with pharmacopeial standards.[1][4]
Q2: What are the main categories of impurities associated with Pitavastatin?
A2: Pitavastatin impurities are generally classified into three main categories:
-
Process-Related Impurities : These are byproducts or unreacted intermediates that arise during the synthesis process, such as tert-Butyl Pitavastatin itself.[1][4]
-
Degradation Impurities : These form when the drug substance is exposed to stress conditions like heat, light, humidity, or non-optimal pH during storage or handling.[1][][6] Common degradation products include the Pitavastatin lactone, Z-isomer, and 5-oxo impurity.[]
-
Residual Solvents and Reagents : Trace amounts of solvents (e.g., methyl tert-butyl ether) or reagents used during manufacturing can remain in the final product.[6][7]
Q3: What are the regulatory guidelines for controlling these impurities?
A3: The International Council for Harmonisation (ICH) provides key guidelines for the control of impurities in new drug substances. Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8][9][10] These guidelines are essential for ensuring that impurity levels are safe and do not impact the drug's efficacy.[10] For a drug with a maximum daily dose of up to 2g, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%.[10]
Impurity Data
The table below summarizes common impurities found during forced degradation studies of Pitavastatin, which helps in understanding the stability profile of the drug.
| Stress Condition | Degradation (%) | Impurities Formed | Reference |
| Acid Hydrolysis (1 N HCl, 60°C, 1 h) | ~7.90% | Anti-isomer, Lactone | [] |
| Base Hydrolysis (2 N NaOH, 60°C, 1 h) | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone | [] |
| Oxidative (3% H₂O₂, 25°C, 1 h) | ~7.43% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone | [] |
| Thermal (60°C, 2 days) | ~9.64% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tertiary butyl ester | [] |
| Humidity (90% RH, 25°C, 7 days) | ~3.92% | 5-oxo, Lactone, Imp-B | [] |
| Photolytic (1.2 million lux hours) | Not specified | Lactone | [] |
Troubleshooting Guide: Analytical & Chromatographic Issues
This section addresses common problems encountered during the HPLC/UPLC analysis of tert-Butyl Pitavastatin and related impurities.
Q4: I am observing drifting retention times in my chromatogram. What could be the cause?
A4: Drifting retention times can be caused by several factors:
-
Column Equilibration : The column may not be sufficiently equilibrated with the mobile phase. It is recommended to flush with at least 10 column volumes after solvent changes or before starting a sequence.[11]
-
Mobile Phase Composition : Inconsistent mobile phase preparation or a change in its composition during the run can cause drift. Ensure accurate preparation and consider bypassing the solvent mixer to test if the mixing device is the source of the problem.[12]
-
Temperature Fluctuations : Changes in ambient temperature can affect retention times. Using a column oven is crucial to maintain a constant, stable temperature.[11]
-
Column Contamination : Buildup of contaminants on the column can lead to pressure increases and retention time shifts.[12]
Q5: My peaks are broad or tailing. How can I improve the peak shape?
A5: Poor peak shape is a common issue with multiple potential causes:
-
Column Degradation : The column's stationary phase may be degraded or clogged. Flushing the column with a strong solvent or replacing it may be necessary.
-
Sample Overload : Injecting too much sample can saturate the column, leading to broad or tailing peaks. Try reducing the injection volume or sample concentration.
-
Incompatible Injection Solvent : If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.[11]
-
Extra-Column Effects : Excessive tubing length between the injector, column, and detector can contribute to band broadening. Keep tubing as short as possible.
Q6: I see an unexpected peak in my chromatogram. How do I identify it?
A6: The appearance of an unknown peak requires a systematic investigation.
-
System Blank : First, inject a blank (mobile phase or sample solvent) to ensure the peak is not a system artifact, ghost peak, or from solvent contamination.
-
Forced Degradation : Perform forced degradation studies (acid, base, oxidation, heat, light) on the Pitavastatin API.[13] Comparing the retention time of the unknown peak with those generated during stress testing can help identify it as a degradation product.
-
Mass Spectrometry (MS) : Use a hyphenated technique like LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a critical piece of information for structural elucidation.[7]
-
Reference Standards : If the peak is suspected to be a known impurity, inject a certified reference standard of that impurity to confirm its retention time.[4]
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for Impurity Profiling
This protocol is a representative method for the separation and quantification of Pitavastatin and its impurities.
-
Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient Program :
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% to 90% B
-
18-20 min: 90% B
-
20-21 min: 90% to 30% B
-
21-25 min: 30% B (re-equilibration)
-
-
Flow Rate : 0.3 mL/min.[13]
-
Detection Wavelength : 245 nm.[13]
-
Column Temperature : 40°C.
-
Injection Volume : 2 µL.[13]
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.10 mg/mL.[13]
Control Strategies & Workflows
A robust control strategy is essential for consistently manufacturing high-quality Pitavastatin. This involves understanding potential impurity sources and implementing effective analytical monitoring.
References
- 1. Blog Details [chemicea.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
Technical Support Center: Crystallization of tert-Butyl Pitavastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of tert-Butyl Pitavastatin (B1663618).
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of tert-Butyl Pitavastatin, offering potential causes and recommended solutions in a question-and-answer format.
Q1: My tert-Butyl Pitavastatin is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What should I do?
A1: "Oiling out" or amorphous precipitation is a common issue when the supersaturation is too high, or the solvent system is not optimal. Here are some troubleshooting steps:
-
Reduce the rate of supersaturation generation:
-
Cooling Crystallization: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice. A slower, more controlled cooling profile is often beneficial.
-
Anti-solvent Addition: Add the anti-solvent more slowly and with vigorous agitation to ensure localized supersaturation does not become too high. Consider adding the anti-solvent at a slightly elevated temperature.
-
-
Optimize the solvent system:
-
The choice of solvent and anti-solvent is critical. A good solvent should have moderate solubility for tert-Butyl Pitavastatin, while the anti-solvent should be miscible with the solvent but have low solubility for the compound.
-
If using a highly polar solvent, consider switching to a less polar one, or use a mixture of solvents to fine-tune the solubility. For example, patents have described the use of ethyl acetate (B1210297) as a solvent and hexane (B92381) as an anti-solvent.[1]
-
-
Introduce seed crystals: Seeding the solution with a small amount of pre-existing tert-Butyl Pitavastatin crystals can provide a template for crystal growth and bypass the difficult nucleation stage, preventing the formation of an amorphous phase.
Q2: The purity of my crystallized tert-Butyl Pitavastatin is lower than expected. How can I improve it?
A2: Low purity can result from the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.
-
Control the crystallization process:
-
Slower crystallization rates (achieved by slower cooling or anti-solvent addition) generally lead to higher purity crystals, as there is more time for the rejection of impurity molecules from the growing crystal lattice.
-
-
Select an appropriate solvent system: The solubility of impurities in the chosen solvent system should be considered. Ideally, the impurities should remain in the solution while the desired compound crystallizes.
-
Perform a re-crystallization: Dissolving the impure crystals in a suitable solvent and re-crystallizing them can significantly improve purity.
-
Washing: Ensure the isolated crystals are washed with a cold, appropriate solvent in which tert-Butyl Pitavastatin has low solubility to remove surface impurities.
Q3: The crystal size and shape (habit) of my tert-Butyl Pitavastatin are not suitable for downstream processing (e.g., filtration, drying). How can I modify them?
A3: Crystal habit is influenced by the solvent system, cooling rate, and the presence of impurities.
-
Solvent Selection: The polarity of the solvent can significantly impact crystal morphology. Experiment with different solvent systems to find one that produces the desired crystal habit.
-
Agitation: The level of agitation during crystallization can affect crystal size distribution. Higher agitation rates can lead to smaller crystals due to secondary nucleation.
-
Controlled Cooling/Anti-solvent Addition: A slower rate of supersaturation will generally favor the growth of larger crystals.
-
Impurity Profile: Even small amounts of certain impurities can act as habit modifiers. If feasible, identify and control the levels of key impurities.
Frequently Asked Questions (FAQs)
Q1: What is the importance of obtaining a crystalline form of tert-Butyl Pitavastatin?
A1: Obtaining a stable crystalline form of tert-Butyl Pitavastatin is crucial as it is an important intermediate in the synthesis of Pitavastatin calcium. A well-defined crystalline form ensures consistent physical and chemical properties, such as stability, purity, and handling characteristics, which are critical for the quality and consistency of the final active pharmaceutical ingredient (API).[2][3]
Q2: What are some common solvent systems used for the crystallization of tert-Butyl Pitavastatin?
A2: Based on patent literature, common solvent systems include:
-
Dissolving the crude product in ethyl acetate and then adding a hydrocarbon anti-solvent like hexane.[1]
-
Using acetonitrile, sometimes with the addition of water.[2][3]
Q3: How can I characterize the crystalline form of my tert-Butyl Pitavastatin?
A3: Several analytical techniques can be used to characterize the solid-state properties of tert-Butyl Pitavastatin:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to identify the crystalline form (polymorph) and to distinguish it from the amorphous state.[2][3]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to detect polymorphic transitions.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the molecular structure and can sometimes differentiate between polymorphs.[3]
-
Microscopy: Optical or scanning electron microscopy (SEM) can be used to observe the crystal habit (shape and size).
Q4: Can the presence of water affect the crystallization of tert-Butyl Pitavastatin?
A4: Yes, the presence of water can significantly impact the crystallization process. In some patented procedures, water is intentionally added to the solvent system (e.g., acetonitrile/water), suggesting it plays a role in controlling the solubility and potentially the crystal form.[2][3] However, uncontrolled amounts of water could lead to the formation of hydrates or affect the solubility profile in an undesirable way. Therefore, the water content should be carefully controlled.
Data Presentation
Table 1: Solubility of tert-Butyl Pitavastatin in Common Solvents (Qualitative)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |
| Methanol | Soluble | [5] |
| Ethyl Acetate | Soluble | [1] |
| Acetonitrile | Soluble | [1][2][3] |
| Water | Sparingly Soluble | [6] |
| Hexane | Sparingly Soluble | [1] |
| Ethanol | Sparingly Soluble | [6] |
| Isopropanol | Sparingly Soluble | [2] |
| Toluene | Sparingly Soluble | [2] |
Experimental Protocols
Protocol 1: Anti-solvent Crystallization of tert-Butyl Pitavastatin
This protocol is based on a method described in the literature for obtaining crystalline tert-Butyl Pitavastatin.[1]
Materials:
-
Crude tert-Butyl Pitavastatin
-
Ethyl Acetate
-
Hexane
-
Crystallization vessel with stirring and temperature control
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude tert-Butyl Pitavastatin in ethyl acetate at room temperature to create a concentrated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a crystallization vessel equipped with a stirrer.
-
Begin stirring the solution at a moderate speed.
-
Slowly add hexane (as the anti-solvent) to the solution. The ratio of ethyl acetate to hexane will need to be optimized for yield and crystal form. A typical starting point could be a 1:6 volume ratio of ethyl acetate to hexane.
-
Observe for the onset of precipitation. If the solution becomes cloudy, continue slow addition of the anti-solvent.
-
Once the anti-solvent addition is complete, continue stirring for a defined period (e.g., 1-2 hours) to allow for complete crystallization.
-
Cool the slurry to a lower temperature (e.g., 0-5 °C) to maximize the yield.
-
Isolate the crystals by filtration.
-
Wash the collected crystals with a small amount of cold hexane to remove any residual mother liquor.
-
Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Characterization of Crystalline Form by PXRD
Instrument:
-
Powder X-ray Diffractometer with Cu Kα radiation.
Procedure:
-
Gently grind a small, representative sample of the dried tert-Butyl Pitavastatin crystals to a fine powder using a mortar and pestle.
-
Mount the powdered sample onto the sample holder of the PXRD instrument.
-
Set the instrument parameters for data collection. A typical scan range would be from 2 to 40 degrees 2θ, with a step size of 0.02 degrees and a suitable scan speed.
-
Run the analysis.
-
Process the resulting diffractogram to identify the peak positions (in degrees 2θ) and their relative intensities.
-
Compare the obtained PXRD pattern with known patterns (if available) or use it as a reference for the specific crystalline form produced.
Visualizations
Caption: Experimental workflow for anti-solvent crystallization.
References
- 1. Tert-buthyl Pitavastatin | 586966-54-3 [chemicalbook.com]
- 2. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. allmpus.com [allmpus.com]
- 6. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the stability of tert-Butyl Pitavastatin in solution
Technical Support Center: tert-Butyl Pitavastatin
Welcome to the technical support center for tert-Butyl Pitavastatin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of tert-Butyl Pitavastatin in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of tert-Butyl Pitavastatin in solution?
A1: The stability of tert-Butyl Pitavastatin in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidative agents.[1][2][3] Like other statins, it is susceptible to hydrolysis and photodegradation.[2][3][4]
-
pH: The tert-butyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the ester to form Pitavastatin (the active carboxylic acid).[1][2] Significant degradation has been noted in both acid and base stress conditions for the parent compound, Pitavastatin.[1][5]
-
Light: Pitavastatin is known to be photolabile.[4] Exposure to UV-A radiation can lead to photocyclization, forming several degradation products.[4] Therefore, solutions of tert-Butyl Pitavastatin should be protected from light.
-
Oxidation: Oxidative stress, for instance from hydrogen peroxide, can cause degradation.[6][7]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.[2][6]
Q2: What is the main degradation pathway for tert-Butyl Pitavastatin in an aqueous solution?
A2: The primary degradation pathway is the hydrolysis of the tert-butyl ester to yield Pitavastatin. Following this, Pitavastatin itself can undergo further degradation. The main reactions include lactonization (formation of Pitavastatin lactone) via glucuronidation and photocyclization upon exposure to light.[8]
Q3: What solvents are recommended for preparing stock solutions of tert-Butyl Pitavastatin?
A3: For analytical purposes, solvents like acetonitrile (B52724) and methanol (B129727) are commonly used to prepare stock solutions.[7][9] The diluent for working solutions in stability studies is often a mixture of water and acetonitrile.[9][10] It is crucial to minimize the presence of acidic or basic impurities in the solvents to prevent premature hydrolysis.
Q4: How should I store solutions of tert-Butyl Pitavastatin to ensure stability?
A4: To maximize stability, solutions should be stored in tightly capped, amber-colored vials to protect from light and evaporation.[6] Refrigeration (2-8°C) is recommended to slow down potential degradation reactions.[6] For short-term use (e.g., within 48 hours), storage at room temperature may be acceptable if the solution is protected from light, but stability should be verified.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | Hydrolysis: The solution pH may be too acidic or basic. The solvent may contain acidic/basic impurities. | Ensure the pH of aqueous solutions is near neutral. Use high-purity (HPLC grade) solvents. Prepare fresh solutions before use and store them refrigerated. |
| Appearance of multiple new peaks in the chromatogram. | Photodegradation: The solution was exposed to UV or ambient light. | Prepare and handle all solutions under low-light conditions or use amber-colored glassware/vials.[4][11] |
| Oxidative Degradation: The solvent may contain peroxides, or the sample was exposed to an oxidative environment. | Use freshly opened solvents or those tested for peroxides. Consider degassing the solvent with an inert gas (e.g., nitrogen or argon). | |
| Inconsistent results between experimental replicates. | Incomplete Dissolution: The compound may not be fully dissolved, especially in aqueous buffers. | Use a co-solvent like acetonitrile or methanol to prepare a concentrated stock solution before diluting with the aqueous phase.[9] Use sonication to aid dissolution.[7] |
| Adsorption: The compound may be adsorbing to the surface of the container. | Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption. |
Quantitative Data on Degradation
The following table summarizes the results from forced degradation studies on Pitavastatin, which provides insight into the potential stability of its tert-butyl ester derivative under various stress conditions.
| Stress Condition | Parameters | % Degradation Observed | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl, Room Temp, 30 min | ~7.5% | Hydrolysis to Pitavastatin, other acid degradants | [2] |
| Base Hydrolysis | 0.1 N NaOH, Room Temp, 2 hours | Stable (for Pitavastatin) but an additional peak was observed | Hydrolysis to Pitavastatin, other base degradants | [2] |
| Oxidative Stress | 3% H₂O₂, 75°C, 2 hours | Significant degradation | Oxidative adducts | [2] |
| Thermal Degradation | Dry Heat, 60-75°C, 6-24 hours | Stable | - | [2][7] |
| Photodegradation | UV light (254 nm), 24 hours | Stable (solid state) | - | [2] |
| Photodegradation | UV-A light, in solution | Follows first-order kinetics | Four major photocyclization products | [4] |
Note: The stability of tert-Butyl Pitavastatin to base hydrolysis may differ from Pitavastatin due to the presence of the ester group.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC (RP-HPLC) method for assessing the stability of tert-Butyl Pitavastatin and separating it from its potential degradants.
1. Materials and Equipment:
-
HPLC system with UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
-
tert-Butyl Pitavastatin reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Triethylamine and Orthophosphoric acid[11]
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water:Triethylamine (80:19.8:0.2, v/v/v), with pH adjusted to 3.5 using orthophosphoric acid.[11]
-
Flow Rate: 1.5 mL/min[11]
-
Column Temperature: 40°C
-
Injection Volume: 10-20 µL
-
Run Time: ~10 minutes
3. Solution Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v).[10]
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve tert-Butyl Pitavastatin in methanol or acetonitrile.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution with the diluent to the desired concentration.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution multiple times (e.g., n=6) to check for system suitability (e.g., %RSD of peak area < 2%).
-
Prepare the experimental samples (e.g., from a forced degradation study) by diluting them to fall within the linear range of the assay.
-
Inject the experimental samples.
-
Calculate the percentage of remaining tert-Butyl Pitavastatin and the relative percentage of each degradation product.
Visualizations
Diagram 1: Potential Degradation Pathways
This diagram illustrates the primary chemical transformations tert-Butyl Pitavastatin may undergo in solution under stress conditions.
Caption: Potential degradation pathways for tert-Butyl Pitavastatin.
Diagram 2: Experimental Workflow for Stability Assessment
This flowchart outlines the logical steps to perform a stability study of tert-Butyl Pitavastatin in solution.
Caption: Workflow for assessing tert-Butyl Pitavastatin stability.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of High-Purity tert-Butyl Pitavastatin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity tert-Butyl Pitavastatin (B1663618).
Frequently Asked Questions (FAQs)
Q1: What is tert-Butyl Pitavastatin and why is its purity important?
A1: tert-Butyl Pitavastatin (CAS No. 586966-54-3) is a key intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] The purity of this intermediate is critical as any impurities can be carried over to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.[1]
Q2: What are the common types of impurities found in tert-Butyl Pitavastatin?
A2: Impurities in Pitavastatin and its intermediates are generally categorized as process-related impurities and degradation products.[1][] For tert-Butyl Pitavastatin, process-related impurities may include isomers (like the (3S,5R)-isomer or Z-isomer), unreacted starting materials, and by-products from side reactions.[1][] Degradation products can form due to exposure to heat, light, or adverse pH conditions during synthesis or storage.[1][]
Q3: Which analytical techniques are recommended for purity analysis of tert-Butyl Pitavastatin?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for determining the purity of Pitavastatin and its intermediates.[4][5][6][7] These techniques can separate tert-Butyl Pitavastatin from its various impurities, allowing for accurate quantification.
Troubleshooting Guides
Issue 1: Presence of Isomeric Impurities in HPLC Analysis
Q: My HPLC results show the presence of the (3S,5R)-isomer or the Z-isomer in my sample of tert-Butyl Pitavastatin. How can I remove these?
A: Isomeric impurities can be challenging to remove due to their similar physical properties to the desired product.
-
Chromatographic Purification: The most effective method for separating isomers is typically column chromatography. You may need to screen different stationary phases (e.g., chiral columns for enantiomers) and mobile phase compositions to achieve optimal separation.
-
Recrystallization: While less effective for isomers than for structurally different impurities, carefully controlled recrystallization may help. Experiment with different solvent systems and crystallization temperatures. Seeding the solution with pure crystals of the desired (3R,5S)-isomer might favor its crystallization.
Issue 2: Low Purity After Initial Synthesis
Q: The initial purity of my crude tert-Butyl Pitavastatin is below 95%. What are the first steps to improve this?
A: Low initial purity often points to incomplete reactions or significant side reactions.
-
Reaction Optimization: Re-evaluate your synthesis reaction conditions. Factors like temperature, reaction time, and stoichiometry of reactants can significantly impact the impurity profile.
-
Aqueous Wash: Before crystallization, wash the organic layer containing your product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a water wash to remove residual salts.
-
Recrystallization: A well-designed recrystallization is often the most effective first step in purification. Refer to the experimental protocol below for a general procedure.
Issue 3: Appearance of Degradation Products
Q: I am observing an increase in degradation products like the Pitavastatin Lactone or 5-oxo impurity. What could be the cause and how can I prevent this?
A: The formation of degradation products is often linked to harsh conditions during work-up or storage.[]
-
pH Control: Avoid strong acidic or basic conditions during extraction and purification, as these can promote hydrolysis of the tert-butyl ester or other degradation pathways.[]
-
Temperature Management: Perform purification steps at controlled, and where possible, lower temperatures to minimize thermal degradation.[]
-
Inert Atmosphere: If your product is sensitive to oxidation, consider performing purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the purified tert-Butyl Pitavastatin in a cool, dark, and dry place to prevent degradation over time.[1]
Data Presentation
Table 1: Common Impurities Associated with Pitavastatin Synthesis
| Impurity Name | CAS Number | Type | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl Pitavastatin | 586966-54-3 | Process Intermediate | C₂₉H₃₂FNO₄ | 477.57 |
| Pitavastatin (3S,5S)-Isomer tert-butyl Ester | 586966-55-4 | Process Impurity | C₂₉H₃₂FNO₄ | 477.6 |
| Pitavastatin Acetonide t-Butyl Ester | 147489-06-3 | Process Impurity | C₃₂H₃₆FNO₄ | 517.63 |
| Pitavastatin Lactone | 141750-63-2 | Degradation Product | C₂₅H₂₂FNO₃ | 403.5 |
| 5-Oxo Impurity of Pitavastatin | 222306-15-2 | Degradation Product | - | - |
| Desfluoro Impurity | - | Process Impurity | - | - |
| Z-Isomer of Pitavastatin | 1159588-21-2 | Process Impurity | - | - |
Data sourced from multiple references.[1][][8][9]
Table 2: Example HPLC Method Parameters for Pitavastatin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Restek Ultra C18 (250 x 4.6 mm, 5 µm) | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 0.1% Orthophosphoric Acid in Water (Gradient) | Acetonitrile / 0.01M KH₂PO₄ pH 3.75 (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 240 nm | 248 nm |
| Injection Volume | 10 µL | - |
| Linearity Range | 0.05 - 200.00 µg/mL | 25 - 150 µg/mL |
| LOD | 0.004 - 0.006 µg/mL | 1.9 µg/mL |
| LOQ | 0.013 - 0.035 µg/mL | 5.7 µg/mL |
This table presents example parameters from different studies on Pitavastatin and may require optimization for tert-Butyl Pitavastatin.[4][5]
Experimental Protocols
Protocol 1: Recrystallization of tert-Butyl Pitavastatin
This is a general protocol and may require optimization based on the specific impurity profile of the crude material.
-
Solvent Selection:
-
Choose a solvent system in which tert-Butyl Pitavastatin is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Commonly used solvents for similar compounds include alcohols (e.g., methanol, isopropanol), esters (e.g., ethyl acetate), ethers (e.g., methyl tert-butyl ether), and hydrocarbon/polar solvent mixtures (e.g., toluene-hexane).
-
-
Dissolution:
-
Place the crude tert-Butyl Pitavastatin in a clean flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Avoid prolonged heating at high temperatures to prevent degradation.
-
-
Cooling and Crystallization:
-
Slowly cool the solution to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal of pure tert-Butyl Pitavastatin.
-
Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: HPLC Method for Purity Analysis
This protocol is a starting point for developing a validated analytical method.
-
Instrumentation:
-
A standard HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point could be a linear gradient from 30% B to 70% B over 10 minutes. This will need to be optimized to achieve good separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of tert-Butyl Pitavastatin in the mobile phase to a concentration of approximately 1 mg/mL to create a stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for injection (e.g., 50-100 µg/mL).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the main peak (tert-Butyl Pitavastatin) and any impurity peaks based on their retention times and peak areas. The percentage purity can be calculated using the area normalization method.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of tert-Butyl Pitavastatin.
Caption: Decision tree for troubleshooting common purity issues in tert-Butyl Pitavastatin.
References
- 1. Blog Details [chemicea.com]
- 2. CAS 586966-54-3: Pitavastatin tert-Butyl Ester [cymitquimica.com]
- 4. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Pitavastatin Impurities | SynZeal [synzeal.com]
avoiding epimerization during tert-Butyl Pitavastatin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding epimerization during the synthesis of tert-Butyl Pitavastatin (B1663618).
Troubleshooting Guide: Epimerization Issues
Epimerization at the C3 and C5 chiral centers of the dihydroxyheptenoate side chain is a critical issue that can affect the purity and efficacy of the final product. The desired stereoisomer is the (3R, 5S)--enantiomer. The formation of other diastereomers, such as the (3S, 5R), (3R, 5R), and (3S, 5S)-isomers, must be carefully controlled.
| Issue | Potential Cause | Recommended Solution |
| Detection of Diastereomeric Impurities | Exposure to non-optimal pH during synthesis or work-up. | Maintain pH within a neutral to slightly acidic range (pH 4-7) where possible. Avoid strong acids and bases, especially at elevated temperatures. |
| Elevated temperatures during reaction or purification steps. | Conduct reactions at the lowest effective temperature. Monitor and control the temperature throughout the process. For instance, some coupling reactions are best performed at temperatures as low as -20°C.[1] | |
| Inappropriate choice of reagents or catalysts. | Utilize stereoselective synthesis strategies, such as enzymatic reductions or chiral catalysts, to establish the correct stereochemistry of the side-chain early in the synthesis. | |
| Prolonged reaction times. | Monitor reaction progress closely using techniques like HPLC to avoid unnecessarily long reaction times that can increase the risk of epimerization. | |
| Inadequate purification methods. | Employ chiral HPLC for the separation and quantification of diastereomers to ensure the purity of the final product.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of tert-Butyl Pitavastatin synthesis?
A1: Epimerization is the change in the configuration of one of the chiral centers in the molecule. Tert-Butyl Pitavastatin has two chiral centers in its side chain at the C3 and C5 positions, which bear hydroxyl groups. The desired product has a specific (3R, 5S) configuration. Epimerization can lead to the formation of undesired diastereomers, which have different spatial arrangements at these centers and are considered impurities. These isomeric impurities can be less effective or even inactive.[4]
Q2: At which stages of the synthesis is epimerization most likely to occur?
A2: Epimerization is most likely to occur during steps involving acidic or basic conditions, especially when combined with elevated temperatures.[5] Key stages to monitor closely include:
-
Deprotection of hydroxyl protecting groups: The removal of protecting groups like silyl (B83357) ethers often requires acidic or fluoride-based reagents, which can create conditions conducive to epimerization.
-
Ester hydrolysis or formation: Reactions involving the tert-butyl ester group under strong acidic or basic conditions can affect the adjacent chiral centers.
-
Work-up and purification: Prolonged exposure to non-neutral pH during extraction and purification steps can also lead to epimerization.
Q3: What are the primary factors that promote epimerization?
A3: The primary factors are:
-
pH: Both strong acids and strong bases can catalyze the epimerization of the hydroxyl groups. Degradation of Pitavastatin is observed in both acidic and basic stress conditions.[]
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for epimerization, increasing the rate of this unwanted side reaction.[1]
-
Solvent: The choice of solvent can influence the stability of intermediates and transition states involved in the epimerization process.
-
Reaction Time: Longer exposure to harsh conditions increases the likelihood of epimerization.
Q4: How can I minimize epimerization during the synthesis?
A4: To minimize epimerization:
-
Use Protecting Groups: Employ robust protecting groups for the C3 and C5 hydroxyl groups that can be removed under mild, neutral conditions. Silyl ethers are a common choice, but their deprotection conditions must be carefully optimized.[7]
-
Control Reaction Conditions: Maintain a neutral or slightly acidic pH whenever possible. Use the lowest effective temperature for all reaction steps and keep reaction times to a minimum.
-
Stereoselective Synthesis: Introduce the chiral centers using highly stereoselective methods, such as enzymatic reactions, to ensure a high initial diastereomeric excess.
-
Careful Reagent Selection: Choose reagents and catalysts that are known to preserve stereochemical integrity.
Q5: How can I detect and quantify the level of epimerization in my sample?
A5: The most effective method for detecting and quantifying epimers of Pitavastatin is chiral High-Performance Liquid Chromatography (HPLC) .[2][3] Capillary Zone Electrophoresis (CZE) has also been shown to be effective for chiral separation.[8]
Experimental Protocol: Chiral HPLC Analysis of Pitavastatin Epimers
This protocol provides a general guideline for the chiral separation of Pitavastatin and its optical isomers. The specific parameters may need to be optimized for your particular instrument and sample matrix.
Table 1: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | CHIRALPAK AD-H (or equivalent chiral stationary phase) |
| Mobile Phase | A mixture of n-hexane and ethanol (B145695) (e.g., 92:8 v/v) containing a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable organic solvent, such as ethanol or the mobile phase, to a known concentration. |
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare standard solutions of the desired Pitavastatin isomer and any available epimeric impurity standards.
-
Inject the standards to determine their retention times.
-
Inject the test sample.
-
Identify and quantify the epimers in the sample by comparing their retention times and peak areas to those of the standards.
Visualization of Factors Influencing Epimerization
The following diagram illustrates the logical relationship between key experimental parameters and the risk of epimerization during tert-Butyl Pitavastatin synthesis.
Caption: Factors influencing the risk of epimerization.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 3. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 4. tga.gov.au [tga.gov.au]
- 5. Blog Details [chemicea.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. [Chiral separation of pitavastatin calcium enantiomers by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reproducible Quantification of tert-Butyl Pitavastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving reproducible quantification of tert-Butyl Pitavastatin (B1663618).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying tert-Butyl Pitavastatin?
A1: The primary challenges in the quantification of tert-Butyl Pitavastatin, a lipophilic ester of Pitavastatin, include ensuring its stability during sample preparation and analysis, potential hydrolysis back to the parent drug (Pitavastatin), managing matrix effects in biological samples, and selecting an appropriate internal standard for LC-MS/MS analysis.[1][2] tert-Butyl Pitavastatin is often considered a process impurity or a synthetic intermediate in the production of Pitavastatin, meaning its analytical behavior may not be as extensively characterized as the active pharmaceutical ingredient itself.[3][4]
Q2: How can I prevent the hydrolysis of tert-Butyl Pitavastatin to Pitavastatin during sample processing?
A2: To minimize the risk of hydrolysis, it is crucial to maintain a controlled pH environment, preferably slightly acidic, throughout the sample preparation process.[1] The use of a pH 4.2 buffer solution has been shown to prevent the interconversion of Pitavastatin and its lactone, a principle that can be applied here to stabilize the ester.[1] Additionally, keeping samples at low temperatures (e.g., on ice) and minimizing processing time can further reduce enzymatic and chemical degradation.
Q3: What is the recommended sample preparation technique for tert-Butyl Pitavastatin from biological matrices like plasma?
A3: Several extraction techniques can be adapted from methods used for Pitavastatin. The choice depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): A simple and rapid method using acetonitrile (B52724) is effective for initial sample clean-up.[5] However, it may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Using solvents like methyl tert-butyl ether (MTBE) can provide a cleaner extract than PPT.[5]
-
Solid-Phase Extraction (SPE): This technique offers the most thorough clean-up and can help minimize matrix effects, leading to higher sensitivity and reproducibility.[2][6]
Q4: Which analytical technique is most suitable for the quantification of tert-Butyl Pitavastatin?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying tert-Butyl Pitavastatin in biological matrices due to its high sensitivity, selectivity, and speed.[5][6][7] Reversed-phase HPLC with UV detection can also be used, but it may lack the sensitivity required for low-concentration samples typically found in pharmacokinetic studies.[8][9][10]
Q5: How do I select an appropriate internal standard (IS) for the analysis?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as tert-Butyl Pitavastatin-d4. This is considered the "gold standard" as it compensates for variability during sample preparation and ionization.[11] If a stable-isotope labeled standard is unavailable, a structurally similar compound with similar physicochemical properties and extraction recovery can be used. For Pitavastatin analysis, compounds like Rosuvastatin and Telmisartan have been utilized as internal standards.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
Possible Causes:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion.
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: High Variability in Quantitative Results (Poor Precision)
Possible Causes:
-
Inconsistent Sample Preparation: Variability in extraction recovery.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer.[2][12]
-
Inappropriate Internal Standard: The IS does not adequately compensate for analytical variability.[13]
-
Analyte Instability: Degradation of tert-Butyl Pitavastatin during processing.
Troubleshooting Steps:
Caption: Troubleshooting workflow for high result variability.
Quantitative Data Summary
The following tables summarize typical validation parameters reported for Pitavastatin quantification methods, which can serve as a benchmark for developing a method for tert-Butyl Pitavastatin.
Table 1: Comparison of LC-MS/MS Method Parameters for Pitavastatin Quantification
| Parameter | Method 1[7] | Method 2[6] | Method 3[5] |
| Internal Standard | Telmisartan | Rosuvastatin | Paroxetine |
| Linearity Range | 0.2–400 ng/mL | Not Specified | 0.2-200 ng/mL |
| LLOQ | 0.2 ng/mL | 0.08 ng/mL | 0.1 ng/mL |
| Intra-day Precision (CV%) | < 15% | < 15% | < 10% |
| Inter-day Precision (CV%) | < 15% | < 15% | < 10% |
| Accuracy | Within ±15% | Within ±15% | 85-115% |
| Extraction Recovery | > 70% | Not Specified | Not Specified |
Table 2: Comparison of HPLC Method Parameters for Pitavastatin Quantification
| Parameter | Method 1[14] | Method 2[15] | Method 3[9] |
| Linearity Range | 1-5 µg/mL | 0.5-5 µg/mL | 0.05-200.00 µg/mL |
| LOD | 5 ng/mL | 0.0066 µg/mL | 0.004-0.006 µg/mL |
| LOQ | 20 ng/mL | 0.0200 µg/mL | Not Specified |
| Intra-day Precision (%RSD) | Not Specified | 0.04-0.37% | Not Specified |
| Inter-day Precision (%RSD) | Not Specified | 0.14-1.24% | Not Specified |
| Mean Recovery | Not Specified | 99.35 ± 0.19% | 98-103% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of tert-Butyl Pitavastatin in Human Plasma
This protocol is adapted from established methods for Pitavastatin.[5][6][7]
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol (B129727) in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 1.8µm, 150mm x 4.6mm[5]
-
Mobile Phase: 85:15 (v/v) methanol and 0.1% formic acid in water[5]
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by direct infusion of tert-Butyl Pitavastatin and the selected IS. For Pitavastatin, a common transition is m/z 422.0 → 290.1.[5]
Workflow Diagram:
Caption: LC-MS/MS sample preparation workflow.
Protocol 2: HPLC-UV Quantification of tert-Butyl Pitavastatin
This protocol is adapted from established HPLC methods for Pitavastatin.[8][14]
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma, add 1 mL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions
-
HPLC System: Shimadzu or equivalent with UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 65:35 (v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Workflow Diagram:
References
- 1. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blog Details [chemicea.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. benchchem.com [benchchem.com]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid [pubmed.ncbi.nlm.nih.gov]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. scribd.com [scribd.com]
Technical Support Center: Strategies to Control Z-Isomer Formation in Pitavastatin Synthesis
Welcome to the technical support center for Pitavastatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of Z-isomer formation during the synthesis of Pitavastatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of Z-isomer formation in Pitavastatin synthesis?
The main source of the undesired Z-isomer of Pitavastatin is the olefination reaction that forms the carbon-carbon double bond in the heptenoate side chain. The most common method, the Wittig reaction, is known to produce significant amounts of the Z-isomer, sometimes as high as 20-30%.[1] This impurity is challenging to remove and leads to a reduction in the overall yield of the desired E-isomer.[1]
Q2: Which olefination strategies provide better control over Z-isomer formation compared to the Wittig reaction?
For superior control over stereoselectivity and to minimize Z-isomer formation, the Julia-Kocienski olefination and the Horner-Wadsworth-Emmons (HWE) reaction are highly recommended alternatives to the traditional Wittig reaction.[2][3] The Julia-Kocienski reaction, in particular, has been shown to provide excellent E-selectivity, with E/Z ratios reported as high as 300:1.[4][5] A modified Julia olefination has been reported to reduce the Z-isomer impurity to below 2%.[1] The HWE reaction is also well-known for favoring the formation of the E-alkene.[3][6][7]
Q3: How can I influence the E/Z ratio in a Wittig reaction if I must use this method?
While the Wittig reaction is prone to Z-isomer formation, several factors can be adjusted to influence the E/Z ratio:
-
Ylide Stabilization: Stabilized ylides, which contain an electron-withdrawing group, tend to favor the formation of the E-alkene.[8][9] In contrast, non-stabilized ylides generally lead to the Z-alkene.[8]
-
Solvent Polarity: The polarity of the solvent can impact the stereochemical outcome. In some systems, polar solvents have been shown to favor the E-isomer.[10]
-
Presence of Lithium Salts: Lithium salts can stabilize the betaine (B1666868) intermediate in the Wittig reaction, which can affect the E/Z ratio.[8][9][11] Using salt-free conditions or non-lithium bases (e.g., NaH, NaOMe, NEt3) can favor the Z-isomer with non-stabilized ylides, so careful selection of the base is crucial.[8]
-
Schlosser Modification: For non-stabilized ylides that typically give the Z-isomer, the Schlosser modification can be employed to obtain the E-isomer. This involves using phenyllithium (B1222949) at low temperatures to convert the intermediate erythro betaine to the more stable threo betaine, which then collapses to the E-alkene.[9]
Q4: What are the key advantages of the Horner-Wadsworth-Emmons (HWE) reaction for controlling Z-isomer formation?
The HWE reaction offers several advantages for synthesizing the desired E-isomer of Pitavastatin:
-
High E-selectivity: The reaction inherently favors the formation of the more thermodynamically stable E-alkene.[3][6][7]
-
Increased Reactivity: The phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic and generally more reactive than the corresponding phosphorus ylides used in the Wittig reaction.[3]
-
Easier Purification: The phosphate (B84403) byproduct of the HWE reaction is water-soluble, making it easier to remove during workup compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.[3][7]
Q5: Can the Z-isomer be removed after the reaction?
Yes, the Z-isomer can be removed through purification, but this often leads to a significant loss of the desired E-isomer and thus, a lower overall yield.[1] Purification is typically achieved through chromatographic methods. For challenging separations of E/Z isomers, reversed-phase chromatography using a C18 stationary phase at a high pH (e.g., 9.5) with a high concentration of organic modifier has been shown to be effective.[12] Pre-packed glass columns are a good option for this type of purification due to their chemical resistance and ability to handle higher pressures, allowing for increased throughput.[12]
Troubleshooting Guides
Issue 1: High percentage of Z-isomer formation in my Wittig reaction.
| Potential Cause | Troubleshooting Step |
| Use of a non-stabilized ylide. | If possible, redesign the synthesis to use a stabilized ylide containing an electron-withdrawing group. |
| Reaction conditions favor the kinetic product. | For non-stabilized ylides, consider implementing the Schlosser modification to favor the E-isomer.[9] |
| Presence of lithium salts. | Avoid using lithium-based reagents for deprotonation (e.g., n-BuLi). Opt for sodium-based (e.g., NaH, NaNH2) or potassium-based bases.[8][11] |
| Solvent effects. | Investigate the effect of solvent polarity on your specific system. A more polar solvent may increase the proportion of the E-isomer.[10] |
Issue 2: Low yield in my Julia-Kocienski olefination.
| Potential Cause | Troubleshooting Step |
| Inefficient deprotonation of the sulfone. | Ensure a sufficiently strong base is used. Sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) are commonly used. |
| Decomposition of reactants or intermediates. | Maintain a low reaction temperature (e.g., -78 °C to -60 °C) during the addition of the base and the aldehyde. |
| Suboptimal base selection. | For Pitavastatin synthesis, sodium-comprising bases have been shown to strongly favor the E-isomer.[13] |
| Issues with the quality of reagents. | Ensure the aldehyde and sulfone starting materials are pure and dry. The solvent should also be anhydrous. |
Issue 3: Poor E-selectivity in my Horner-Wadsworth-Emmons (HWE) reaction.
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too low. | Higher reaction temperatures (e.g., room temperature) can increase the E-stereoselectivity by allowing for equilibration of the intermediates.[3] |
| Choice of cation. | The counterion of the base can influence selectivity. Lithium salts have been shown to provide greater E-selectivity compared to sodium or potassium salts in some systems.[3] |
| Steric hindrance. | Increased steric bulk of the aldehyde can lead to higher E-selectivity.[3] |
Quantitative Data Summary
The following table summarizes the reported E/Z isomer ratios for different olefination strategies in the synthesis of Pitavastatin and related compounds.
| Olefination Method | Key Reagents and Conditions | Reported E/Z Ratio | Reference(s) |
| Wittig Reaction | Triphenylphosphine-based ylide | Can be as low as E-favored, but often produces significant Z-isomer (up to 20-30% Z) | [1] |
| Julia-Kocienski Olefination | Lactonized statin side-chain aldehyde and a benzothiazolyl sulfone derivative with NaHMDS in THF at -60 °C | Up to 300:1 | [4][5] |
| Modified Julia Olefination | 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline with a protected side-chain aldehyde using NaOBt as base at ~-20 °C | >98:2 | [1] |
| Horner-Wadsworth-Emmons | Stabilized phosphonate carbanions | Predominantly E | [3][6][7] |
Experimental Protocols
Protocol 1: Julia-Kocienski Olefination for High E-Selectivity
This protocol is adapted from literature describing highly stereoselective olefination for statin synthesis.[2]
-
Preparation of the Sulfone Anion: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the benzothiazolyl sulfone derivative of the Pitavastatin heterocyclic core in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C.
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.3 equivalents) in THF to the sulfone solution while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the anion.
-
Olefination: Slowly add a solution of the lactonized statin side-chain aldehyde (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to proceed at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired E-isomer of the protected Pitavastatin lactone.
Protocol 2: Horner-Wadsworth-Emmons Reaction for E-Isomer Synthesis
This is a general protocol for a standard HWE reaction favoring the E-isomer.
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, add the phosphonate ester to anhydrous THF.
-
Cool the solution to 0 °C or -78 °C, depending on the chosen base.
-
Slowly add a strong base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or sodium methoxide (B1231860) (NaOMe) and stir for 30-60 minutes to generate the phosphonate carbanion.
-
Olefination: Slowly add a solution of the Pitavastatin side-chain aldehyde in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product, containing predominantly the E-isomer, can be purified by column chromatography. The water-soluble phosphate byproduct is largely removed during the aqueous workup.
Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. US20130296561A1 - Process for the preparation of statins in the presence of base - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to tert-Butyl Pitavastatin and Pitavastatin Calcium in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tert-Butyl Pitavastatin (B1663618) and Pitavastatin calcium for use in cell-based assays. While extensive experimental data is available for Pitavastatin calcium, a widely used HMG-CoA reductase inhibitor, information on the biological activity of tert-Butyl Pitavastatin is limited. This document summarizes the known cellular effects of Pitavastatin calcium and discusses the expected behavior of tert-Butyl Pitavastatin as its ester prodrug.
Introduction
Pitavastatin is a potent statin that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition has pleiotropic effects beyond lipid-lowering, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities, making it a valuable tool for in vitro research.[2][3] Pitavastatin is commercially available as Pitavastatin calcium, a stable salt form. tert-Butyl Pitavastatin is the tert-butyl ester of Pitavastatin, which is expected to exhibit increased lipophilicity. This may influence its cell permeability and subsequent intracellular concentrations of the active drug, Pitavastatin.
Chemical Structures and Properties
A key difference between the two compounds lies in their chemical structure, which in turn influences their physical and chemical properties.
| Property | tert-Butyl Pitavastatin | Pitavastatin calcium |
| Molecular Formula | C29H32FNO4 | C50H46CaF2N2O8 |
| Molecular Weight | 477.6 g/mol [4] | 881.0 g/mol |
| Form | Ester | Calcium Salt |
| Expected Solubility | Higher lipophilicity may lead to better solubility in organic solvents and lipids. | Slightly soluble in methanol.[5] |
| Bioavailability | The tert-butyl ester group may enhance its lipophilicity, potentially improving its absorption and bioavailability. | The bioavailability of pitavastatin is, at 60%, higher than that of any other statin and the majority of the bioavailable fraction of an oral dose is excreted unchanged in the bile. |
Mechanism of Action
Both compounds are expected to exert their biological effects through the action of Pitavastatin. tert-Butyl Pitavastatin is anticipated to act as a prodrug, being hydrolyzed by intracellular esterases to release the active Pitavastatin acid. Pitavastatin then competitively inhibits HMG-CoA reductase.
Performance in Cell-Based Assays: Pitavastatin Calcium
Extensive research has demonstrated the significant effects of Pitavastatin calcium in a variety of cell-based assays. The following tables summarize key findings.
Anti-proliferative and Pro-apoptotic Effects
| Cell Line | Assay | Key Findings | Reference |
| Human T-cells | [3H]-thymidine uptake | IC50 of 3.6 nM for freshly stimulated T-cells and 48.5 nM for pre-activated T-cells.[6] | [6] |
| Human T-cells | Flow cytometry | Induced cell cycle arrest at the G0/G1 phase and apoptosis.[7] | [7] |
| Human T-cells | Caspase activity assay | Activated caspase-9, -3, and -7.[6] | [6] |
Effects on Cellular Signaling
| Cell Line | Pathway Investigated | Key Findings | Reference |
| Human T-cells | ERK1/2 Signaling | Induced hyperphosphorylation of ERK1/2, leading to apoptosis.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility.
T-Cell Proliferation Assay
1. Cell Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
T-cells are purified and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
2. Stimulation and Treatment:
-
T-cells are stimulated with anti-CD3/CD28 antibodies.
-
Immediately after stimulation, cells are treated with varying concentrations of Pitavastatin calcium or vehicle control.
3. Proliferation Measurement:
-
After 72 hours of incubation, [3H]-thymidine is added to the cultures for the final 18 hours.
-
The incorporation of [3H]-thymidine into cellular DNA is measured using a scintillation counter to quantify cell proliferation.
Cell Cycle Analysis by Flow Cytometry
1. Cell Preparation:
-
T-cells are cultured and treated with Pitavastatin calcium as described for the proliferation assay.
2. Staining:
-
After 72 hours, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells are then washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
3. Flow Cytometry:
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on PI fluorescence intensity.
Caspase Activity Assay
1. Cell Lysis:
-
T-cells are treated with Pitavastatin calcium for the desired time.
-
Cells are then lysed to release intracellular contents.
2. Caspase Assay:
-
A luminogenic substrate specific for caspase-9, -3, or -7 is added to the cell lysate.
-
The activity of the specific caspase is proportional to the luminescence generated, which is measured using a luminometer.
Signaling Pathway Analysis
Pitavastatin has been shown to modulate several key signaling pathways. The induction of apoptosis in T-cells by Pitavastatin involves the hyperphosphorylation of ERK1/2, leading to the activation of the intrinsic caspase cascade.
Conclusion and Recommendations
Pitavastatin calcium is a well-characterized HMG-CoA reductase inhibitor with potent anti-proliferative and pro-apoptotic effects in various cell types, making it a valuable tool for in vitro studies. Its mechanism of action involves the modulation of key signaling pathways such as the ERK1/2 cascade.
While direct experimental data for tert-Butyl Pitavastatin in cell-based assays is currently lacking, its chemical structure as a tert-butyl ester of Pitavastatin suggests it will act as a prodrug. The increased lipophilicity of tert-Butyl Pitavastatin may offer advantages in terms of cell permeability. Researchers should consider that the kinetics of hydrolysis to the active form may influence the onset and duration of its cellular effects.
For researchers interested in the cellular effects of HMG-CoA reductase inhibition, Pitavastatin calcium provides a reliable and well-documented option. For studies where enhanced cell penetration is desired, tert-Butyl Pitavastatin presents a logical alternative, though preliminary dose-response and time-course experiments are highly recommended to establish its efficacy and kinetics of action in the specific cell system being investigated. It is crucial to confirm the intracellular conversion of the ester to the active acid form to accurately interpret the experimental outcomes.
References
- 1. Total hepatocellular disposition profiling of rosuvastatin and pitavastatin in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of tert-Butyl Pitavastatin
In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts throughput, sensitivity, and solvent consumption. This guide provides a detailed comparison of HPLC and UPLC methods for the analysis of tert-Butyl Pitavastatin (B1663618), a key intermediate in the synthesis of Pitavastatin. The information presented here is based on established analytical methods for Pitavastatin, offering a strong indicative comparison for its tert-butyl ester derivative.
High-Throughput Advantage of UPLC
UPLC technology utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC systems.[1][2] This fundamental difference leads to significant improvements in resolution, sensitivity, and, most notably, the speed of analysis.[1][2] For the analysis of Pitavastatin and its related substances, UPLC methods can achieve run times that are significantly shorter than traditional HPLC methods, often reducing analysis time by a factor of three or more.[1] This translates to higher sample throughput, a crucial factor in drug development and quality control environments.
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC analyses of Pitavastatin are outlined below. These protocols provide a basis for the analysis of tert-Butyl Pitavastatin.
Representative HPLC Method
A common approach for the analysis of Pitavastatin via HPLC involves a reversed-phase C18 column. The mobile phase typically consists of a mixture of an acidic buffer and an organic solvent, such as acetonitrile (B52724).[3][4]
Instrumentation:
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection
-
Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5µm)[3]
-
Mobile Phase: Phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v)[3]
-
Flow Rate: 0.9 mL/min[3]
-
Injection Volume: 10 µL
-
Detection: UV at 244 nm[3]
-
Column Temperature: Ambient
Representative UPLC Method
UPLC methods for Pitavastatin analysis leverage sub-2 µm particle columns to achieve faster and more efficient separations.
Instrumentation:
-
System: Ultra-Performance Liquid Chromatography (UPLC) with UV or PDA detection
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.1% orthophosphoric acid and ethanol.[5][6]
-
Column Temperature: 40°C
Performance Data Comparison
The following table summarizes the key performance parameters of representative HPLC and UPLC methods for the analysis of Pitavastatin. This data highlights the advantages of UPLC in terms of speed and sensitivity.
| Parameter | HPLC Method | UPLC Method |
| Analyte | Pitavastatin | Pitavastatin |
| Retention Time | ~3.9 min[3] | < 2 min (typical) |
| Linearity Range | 25 - 150 µg/mL[3] | 2 - 30 µg/mL[5][6] |
| Limit of Detection (LOD) | 1.949 ng/ml[4] | Lower than HPLC, capable of detecting impurities at 0.006%[7][8][9] |
| Limit of Quantification (LOQ) | 5.907 ng/ml[4] | Lower than HPLC |
| Resolution | Good separation from excipients[3] | Resolution between pitavastatin and impurities > 4.0[7][8] |
| Analysis Time | > 5 min | < 3 min |
| Solvent Consumption | Higher | Significantly Lower |
Workflow Comparison: HPLC vs. UPLC
The fundamental workflow for both HPLC and UPLC is similar, involving sample preparation, separation, detection, and data analysis. However, the key differences lie in the instrumentation and the resulting performance.
Caption: Workflow comparison of HPLC and UPLC for chromatographic analysis.
Logical Relationship: Performance Advantages of UPLC
The adoption of UPLC technology offers a cascade of benefits that stem from the use of smaller stationary phase particles. This relationship can be visualized as a logical progression.
References
- 1. biomedres.us [biomedres.us]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ijpar.com [ijpar.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. [PDF] Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method | Semantic Scholar [semanticscholar.org]
- 8. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 9. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
Validation of a Stability-Indicating Assay for tert-Butyl Pitavastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of methodologies for the validation of a stability-indicating assay for tert-Butyl Pitavastatin. The information presented is synthesized from established analytical methods for Pitavastatin and other statins, providing a robust framework for researchers.
Introduction to Stability-Indicating Assays
A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such methods are critical for ensuring the safety, efficacy, and quality of pharmaceutical products throughout their shelf life. For tert-Butyl Pitavastatin, a derivative of the HMG-CoA reductase inhibitor Pitavastatin, a validated SIM is essential for its development and quality control.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the assay of Pitavastatin and its related compounds due to its high resolution, sensitivity, and specificity.[1] This guide will focus on a comparative summary of typical HPLC methods applicable to tert-Butyl Pitavastatin.
Chromatographic Conditions: A Comparative Summary
The selection of appropriate chromatographic conditions is paramount for achieving adequate separation of the parent drug from its potential degradants. Below is a comparison of typical conditions reported for Pitavastatin analysis, which can be adapted for tert-Butyl Pitavastatin.
| Parameter | Method A (Alternative 1) | Method B (Alternative 2) | Method C (Alternative 3) |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5µm)[2] | Phenomenex Luna C18 (150 x 4.6 mm, 5µm)[3] | Hypersil BDS C18 (100 x 4.6 mm, 3.0 µm)[4] |
| Mobile Phase | Phosphate Buffer (pH 3.4) and Acetonitrile (65:35 v/v)[2] | 0.01M KH2PO4 (pH 3.75) and Acetonitrile (20:80 v/v)[3] | 0.1% Glacial Acetic Acid and Ethanol (Gradient)[4] |
| Flow Rate | 0.9 mL/min[2] | 1.2 mL/min[3] | 1.7 mL/min[4] |
| Detection (UV) | 244 nm[2][5] | 248 nm[3] | 245 nm[4] |
| Retention Time | ~3.9 min[2] | ~4.1 min[3] | Not specified |
Experimental Protocols
A crucial aspect of validating a stability-indicating method is the forced degradation study. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
Forced Degradation Protocol
The following protocol outlines the typical stress conditions used for Pitavastatin, which are applicable for tert-Butyl Pitavastatin.[6][7][8]
-
Acid Hydrolysis: 0.1 N HCl at room temperature for 30 minutes.[6]
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 2 hours.[6]
-
Oxidative Degradation: 3-6% H₂O₂ at 75°C for 2 hours.[6]
-
Thermal Degradation: Dry heat at 75°C for 24 hours.[6]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24-48 hours.[1][6]
Sample Preparation for Forced Degradation
A stock solution of tert-Butyl Pitavastatin is prepared in a suitable solvent such as methanol.[5] Aliquots of this solution are then subjected to the stress conditions outlined above. After the specified time, the solutions are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis.
Summary of Forced Degradation Results for Pitavastatin
The following table summarizes the typical degradation behavior of Pitavastatin under various stress conditions. It is anticipated that tert-Butyl Pitavastatin will exhibit a similar degradation profile, primarily involving hydrolysis of the ester and other side-chain modifications.
| Stress Condition | Observation | Extent of Degradation |
| Acid Hydrolysis | Significant degradation with the formation of multiple degradation peaks.[4][6][8] | 20-30% |
| Base Hydrolysis | Highly significant degradation, often leading to almost complete loss of the parent drug.[4][6][7] | >70% |
| Oxidative Degradation | Significant degradation observed.[6][7] | ~70% |
| Thermal Degradation | Moderately stable with some degradation observed.[6][7] | ~11% |
| Photolytic Degradation | Stable to moderately stable with minor degradation.[5][6] | <10% |
Validation Parameters and Acceptance Criteria
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from degradation products and excipients. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 25-150 µg/mL).[2] |
| Accuracy | % Recovery should be within 98-102%. |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.[10][11] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).[9] |
Visualizations
Experimental Workflow for Validation
Caption: Workflow for the validation of a stability-indicating assay.
Potential Degradation Pathways of Pitavastatin
References
- 1. ijpar.com [ijpar.com]
- 2. A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms [ipindexing.com]
- 3. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. scispace.com [scispace.com]
- 7. akjournals.com [akjournals.com]
- 8. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantitative analysis of tert-Butyl Pitavastatin. The information presented is based on established methods for the closely related compound, Pitavastatin. The experimental data and protocols are provided to support the cross-validation of these analytical methods, ensuring data integrity and consistency across different analytical platforms.
Introduction
Tert-Butyl Pitavastatin is a key intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor. Accurate and precise quantification of this intermediate is crucial for quality control and process optimization in pharmaceutical development. Cross-validation of analytical methods is a critical step to ensure that different analytical procedures provide equivalent results, which is essential when transferring methods between laboratories or employing different analytical technologies for the same purpose. This guide compares a validated RP-HPLC method and a stability-indicating UPLC method for the analysis of Pitavastatin, with the reasonable scientific assumption that the performance characteristics will be comparable for its tert-butyl ester derivative due to their structural similarity.
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are presented below. These protocols are based on published and validated methods for Pitavastatin analysis.[1][2][3][4]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine quality control analysis of tert-Butyl Pitavastatin in bulk drug and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.4) and acetonitrile (B52724) in a ratio of 65:35 (v/v).[2]
-
Flow Rate: 0.9 mL/min.[2]
-
Detection Wavelength: 244 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm membrane filter before injection.[2]
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
This stability-indicating UPLC method is advantageous for its higher resolution, sensitivity, and faster analysis time, making it ideal for analyzing potential impurities and degradation products.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: UPLC BEH C18 column (e.g., 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a combination of a simple mobile phase (e.g., buffer and organic solvent).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: Controlled, e.g., 40°C.
-
Sample Preparation: Similar to the HPLC method, dissolve the sample in a suitable diluent to an appropriate concentration (e.g., 0.10 mg/mL) and filter before injection.[1]
Data Presentation: Comparison of Validation Parameters
The following tables summarize the typical validation parameters for the compared HPLC and UPLC methods, based on data from studies on Pitavastatin.
Table 1: Chromatographic Performance Comparison
| Parameter | RP-HPLC Method | UPLC Method |
| Retention Time | ~3.9 min[2] | Shorter (not specified) |
| Run Time | 8.0 min[2] | Significantly shorter than HPLC |
| Resolution | Good baseline separation[2] | > 4.0 for Pitavastatin and impurities[1] |
| Theoretical Plates | Not specified | High efficiency |
| Tailing Factor | Not specified | Symmetrical peaks |
Table 2: Validation Data Comparison
| Validation Parameter | RP-HPLC Method | UPLC Method |
| Linearity Range | 25 - 150 µg/mL[2] | Not specified, but validated for impurities |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.998[1] |
| Accuracy (% Recovery) | Within acceptable limits | Within acceptable limits |
| Precision (%RSD) | < 2%[2] | < 5.0% for impurities[1] |
| Limit of Detection (LOD) | Not specified | 0.006% of test concentration for impurities[1] |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Robustness | Method is robust | Method is robust |
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Logical Relationship of Method Validation Parameters
This diagram shows the relationship between key validation parameters as per ICH guidelines.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
Both the RP-HPLC and UPLC methods are suitable for the quantitative analysis of Pitavastatin and, by extension, tert-Butyl Pitavastatin. The choice of method will depend on the specific requirements of the analysis. The RP-HPLC method is a robust and reliable technique for routine quality control. The UPLC method offers advantages in terms of speed, resolution, and sensitivity, making it particularly well-suited for the analysis of complex samples and for stability studies where the detection of impurities is critical.
For a successful cross-validation, it is essential to analyze a sufficient number of samples using both methods and to perform a statistical comparison of the results. The acceptance criteria for the cross-validation should be pre-defined and justified. This comparative guide provides the foundational information required to design and execute a comprehensive cross-validation study for the analytical methods of tert-Butyl Pitavastatin.
References
A Comparative Analysis of tert-Butyl Pitavastatin Synthesis: Wittig Reaction vs. Julia Olefination
For researchers, scientists, and drug development professionals, the selection of a synthetic route for an active pharmaceutical ingredient (API) is a critical decision, balancing efficiency, purity, and scalability. This guide provides a detailed comparative analysis of two prominent synthesis routes for tert-Butyl Pitavastatin, a key intermediate in the production of Pitavastatin. The comparison focuses on the widely-used Wittig reaction and the alternative Julia olefination, with supporting experimental data and protocols.
The synthesis of tert-Butyl Pitavastatin [(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester] is a pivotal step in the manufacture of Pitavastatin, a potent HMG-CoA reductase inhibitor. The stereochemistry of the final product is crucial for its therapeutic efficacy, making the choice of synthesis strategy paramount. This guide will delve into the performance of the Wittig reaction and Julia olefination in achieving the desired product with high purity and yield.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data associated with the Wittig and Julia olefination routes for the synthesis of the key protected intermediate, tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, which is then deprotected to yield tert-Butyl Pitavastatin.
| Parameter | Wittig Reaction Route | Julia Olefination Route |
| Overall Yield of Coupled Intermediate | Lower (not explicitly quantified in all sources, but implied to be lower due to impurity removal) | 85-90%[1] |
| Purity of Coupled Intermediate | Lower, requires significant purification | High[1] |
| Key Impurity: Z-isomer | 20-30%[1] | < 2%[1] |
| Other Process Impurities | Formation of other process-related impurities due to higher reaction temperatures.[1] | Formation of other process impurities is low due to milder reaction conditions at lower temperatures.[1] |
Logical Relationship of Synthesis Routes
The following diagram illustrates the two primary synthetic pathways for tert-Butyl Pitavastatin, highlighting the key coupling reaction and the resulting differences in impurity profiles.
Figure 1. Comparative workflow of Wittig and Julia olefination routes for tert-Butyl Pitavastatin synthesis.
Experimental Protocols
Detailed methodologies for the key coupling and deprotection steps are provided below. These protocols are based on procedures described in the scientific literature and patents.
Synthesis via Wittig Reaction
This route involves the reaction of a phosphonium (B103445) ylide, generated from a phosphonium salt, with an aldehyde to form the alkene.
a) Preparation of (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester (Protected Intermediate):
-
To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (0.751 kg) in dimethylsulfoxide (7 L), add [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide (1 kg) and potassium carbonate (0.67 kg).[1]
-
Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.[1]
-
Quench the reaction with water and extract the product with toluene.[1]
-
Concentrate the organic layer and isolate the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like methanol (B129727) to separate the desired E-isomer from the significant Z-isomer impurity.[1]
b) Deprotection to form tert-Butyl Pitavastatin:
-
Dissolve the purified protected intermediate (100 g) in methanol (1 L).
-
Add 1N HCl solution (272.8 mL) at 25°C and stir the reaction mixture for 8 hours.[1]
-
This step removes the acetonide protecting group to yield the diol, which is tert-Butyl Pitavastatin.
Synthesis via Julia Olefination
This route offers a more stereoselective approach to the desired E-isomer, significantly reducing the formation of the Z-isomer.
a) Preparation of the Sulfone Intermediate:
-
Detailed procedures for the preparation of the requisite benzothiazolyl sulfone intermediate from (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (B138573) are described in the literature.[1] This typically involves conversion of the alcohol to a halide followed by displacement with 2-mercaptobenzothiazole (B37678) and subsequent oxidation to the sulfone.
b) Julia-Kocienski Olefination to form the Protected Intermediate:
-
To a solution of the benzothiazolyl sulfone intermediate and tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in a suitable solvent such as tetrahydrofuran (B95107) (THF), add a strong base like sodium hexamethyldisilazide (NaHMDS) at a low temperature (e.g., -70°C).
-
Allow the reaction to proceed to completion. The reaction conditions are optimized to favor the formation of the E-isomer.
-
Work up the reaction mixture to isolate the crude protected intermediate. The high stereoselectivity of this reaction often simplifies the purification process.
c) Deprotection to form tert-Butyl Pitavastatin:
-
The deprotection of the acetonide group is carried out under acidic conditions, similar to the Wittig route, to yield tert-Butyl Pitavastatin.
Discussion of Comparative Performance
The primary advantage of the Julia olefination route lies in its superior stereoselectivity. The formation of less than 2% of the undesired Z-isomer significantly simplifies the purification process and leads to a higher overall yield of the desired E-isomer, which is crucial for the final API's quality.[1] The milder reaction conditions at lower temperatures also contribute to a cleaner reaction profile with fewer process-related impurities.[1]
In contrast, the Wittig reaction route suffers from poor stereoselectivity, generating a substantial amount of the Z-isomer (20-30%).[1] This necessitates extensive purification, leading to a potential loss of the desired product and increasing the manufacturing cost and complexity. The higher reaction temperatures can also lead to the formation of other impurities.
Conclusion
For the synthesis of tert-Butyl Pitavastatin, the Julia olefination route presents a more efficient and controlled process compared to the traditional Wittig reaction. The significant reduction in the formation of the Z-isomer impurity not only improves the yield and purity of the final product but also streamlines the manufacturing process by reducing the burden of purification. For researchers and drug development professionals aiming for a robust, scalable, and high-purity synthesis of Pitavastatin, the Julia olefination pathway offers a clear advantage.
References
A Comparative Guide to Evaluating the Purity of tert-Butyl Pitavastatin Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the purity of a test sample of tert-Butyl Pitavastatin against a certified Pitavastatin reference standard. The methodologies outlined herein are based on established analytical techniques for statin purity analysis, ensuring robust and reliable results for quality control and regulatory purposes. This document includes detailed experimental protocols, data presentation tables, and workflow visualizations to aid in the seamless execution and interpretation of the purity assessment.
Introduction to tert-Butyl Pitavastatin and Reference Standards
tert-Butyl Pitavastatin is a key intermediate and a potential process-related impurity in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[][2] Its chemical formula is C₂₉H₃₂FNO₄, and it has a molecular weight of approximately 477.58 g/mol .[3] The purity of Pitavastatin is critical to its safety and efficacy, necessitating stringent control over all related substances, including synthetic precursors like tert-Butyl Pitavastatin.
A reference standard is a highly purified compound used as a benchmark for analytical measurements. In the context of pharmaceutical analysis, a reference standard for Pitavastatin is a substance of established purity and quality, often accompanied by a Certificate of Analysis (COA) that details its identity, strength, and impurity profile. This guide will demonstrate the process of comparing a test sample of tert-Butyl Pitavastatin to a hypothetical, yet representative, Pitavastatin reference standard.
Experimental Workflow for Purity Evaluation
The following diagram illustrates the key stages involved in the comparative purity analysis of tert-Butyl Pitavastatin.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of tert-Butyl Pitavastatin and the Pitavastatin reference standard, as well as any impurities.
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile (B52724) and a buffer solution (e.g., 0.05M sodium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid). A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.
Preparation of Solutions
-
Reference Standard Solution: Accurately weigh approximately 25 mg of the Pitavastatin reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol (B129727) and dilute to volume with the mobile phase to obtain a stock solution. Further dilute to a working concentration of approximately 50 µg/mL.
-
Test Sample Solution: Accurately weigh approximately 25 mg of the tert-Butyl Pitavastatin test sample into a 50 mL volumetric flask. Prepare the stock and working solutions in the same manner as the reference standard.
-
Blank Solution: Use the mobile phase as the blank.
System Suitability
Before sample analysis, perform a system suitability test by injecting the reference standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the Pitavastatin peak is not more than 1.5.
Analytical Procedure
Inject the blank solution, followed by the reference standard solution and the test sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
Data Presentation and Comparison
The following tables summarize the expected data from the comparative analysis.
Table 1: Purity Comparison
| Parameter | Reference Standard (Pitavastatin) | Test Sample (tert-Butyl Pitavastatin) |
| Purity (by HPLC, % Area) | 99.8% | 98.5% |
| Retention Time (min) | ~6.5 | ~8.2 |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
Table 2: Impurity Profile Comparison
| Impurity | Reference Standard (% Area) | Test Sample (% Area) |
| Pitavastatin Lactone | 0.05% | Not Detected |
| Other Known Impurities | < 0.10% total | 0.8% (unidentified) |
| Unknown Impurities | < 0.05% each | 0.5% (at RRT 1.2) |
| Total Impurities | 0.2% | 1.3% |
RRT = Relative Retention Time
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the starting materials, the intermediate (tert-Butyl Pitavastatin), the final active pharmaceutical ingredient (API), and potential impurities.
Conclusion
This guide provides a standardized approach for the purity evaluation of tert-Butyl Pitavastatin. The experimental data presented in the tables, although hypothetical, serves as a realistic representation of a comparative analysis. A thorough evaluation of the purity and impurity profile of the tert-Butyl Pitavastatin sample against a certified Pitavastatin reference standard is crucial for ensuring the quality and safety of the final drug product. The provided HPLC method and data analysis framework offer a robust starting point for researchers and quality control professionals in the pharmaceutical industry. It is essential to validate any analytical method according to ICH guidelines to ensure its suitability for its intended purpose.
References
A Comparative Guide to Inter-Laboratory Analytical Methods for tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of tert-Butyl Pitavastatin, a key intermediate in the synthesis of Pitavastatin. The data herein is based on established analytical practices and serves as a model for inter-laboratory performance assessment.
Introduction
The purity of tert-Butyl Pitavastatin is critical to the quality and safety of the final active pharmaceutical ingredient. Robust and reliable analytical methods are essential for its characterization and quality control. High-performance liquid chromatography (HPLC) is a widely used method for separating and identifying impurities in Pitavastatin and its intermediates.[] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a faster and more sensitive alternative. This guide compares typical performance characteristics of these two methods to aid laboratories in method selection and validation.
Experimental Protocols
The following protocols represent common starting points for the analysis of Pitavastatin and its related compounds. Optimization may be required based on specific laboratory instrumentation and impurity profiles.
This method is a robust, widely used technique for separating Pitavastatin from its process-related impurities and degradation products.
-
Chromatographic System: Agilent 1120 compact LC or equivalent.[2]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH adjusted to 3.5-6.4) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) in a 50:50 v/v ratio is common.[2][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 245 nm.[4]
-
Injection Volume: 10-20 µL.[2]
-
Column Temperature: 25°C.[2]
-
Run Time: Approximately 10-15 minutes.[2]
This method offers significant improvements in speed and resolution, making it suitable for high-throughput analysis.
-
Chromatographic System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[5]
-
Mobile Phase: A simple combination of a buffered aqueous phase and an organic modifier, delivered in a gradient mode.[5]
-
Column Temperature: Maintained ambient or controlled at a specific temperature.
-
Run Time: Typically under 5 minutes.
Comparative Data Presentation
The following tables summarize hypothetical performance data from an inter-laboratory study to illustrate the expected capabilities of each method.
Table 1: System Suitability and Precision
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Theoretical Plates | > 2000 | > 5000 | As per USP <621> |
| Tailing Factor | < 1.5 | < 1.2 | T ≤ 2.0 |
| Precision (RSD of 6 replicates) | < 1.0% | < 0.5% | RSD ≤ 2.0% |
Table 2: Linearity and Sensitivity
| Parameter | HPLC Method | UPLC Method | Notes |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | For a typical range of 25-200 µg/mL.[2] |
| Limit of Detection (LOD) | ~5-10 ng/mL | ~1-2 ng/mL | UPLC methods are generally more sensitive.[6] |
| Limit of Quantitation (LOQ) | ~15-30 ng/mL | ~5-10 ng/mL | Capable of detecting impurities at very low levels.[5] |
Table 3: Analysis of Key Impurities
Forced degradation studies show that Pitavastatin can degrade under acid, base, and oxidative stress, forming impurities such as the desfluoro, Z-isomer, and lactone variants.[][5]
| Impurity | Typical Reporting Threshold | HPLC Resolution | UPLC Resolution |
| Lactone Impurity | 0.10% | Baseline resolved | Baseline resolved |
| Desfluoro Impurity | 0.10% | Baseline resolved | Baseline resolved |
| Z-Isomer (Geometric Isomer) | 0.15% | May require optimized gradient | Excellent resolution (>4.0)[4][5] |
Mandatory Visualizations
The diagram below outlines the typical workflow for the chromatographic analysis of tert-Butyl Pitavastatin, from sample preparation to final data analysis.
Caption: Standard workflow for the analysis of tert-Butyl Pitavastatin.
This diagram illustrates the logical hierarchy and interdependence of key validation parameters as defined by ICH guidelines.
Caption: Interdependence of analytical method validation parameters.
References
In-Vitro Performance of tert-Butyl Pitavastatin: A Literature Review Reveals a Data Gap
A comprehensive review of published scientific literature reveals a significant gap in in-vitro comparative data for tert-butyl pitavastatin (B1663618) against other statin esters. While extensive research exists comparing the active pharmaceutical ingredient, pitavastatin, with other statins, its tert-butyl ester intermediate appears to be primarily a subject of synthetic chemistry rather than biological evaluation.
Currently, there are no publicly available in-vitro studies detailing the HMG-CoA reductase inhibition, cellular uptake, or cytotoxicity of tert-butyl pitavastatin. This form of the molecule is referenced in chemical literature as a precursor in the synthesis of pitavastatin calcium, the active drug. However, its own pharmacological or toxicological profile has not been independently assessed and compared to other statin esters in in-vitro settings.
Therefore, a direct comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams for tert-butyl pitavastatin versus other statin esters cannot be constructed based on the current body of scientific evidence.
Comparative In-Vitro Data for Pitavastatin
While data on the tert-butyl ester is absent, pitavastatin itself has been the subject of numerous in-vitro studies. For context and as a potential alternative focus for researchers, this section summarizes the available comparative data for pitavastatin against other common statins.
HMG-CoA Reductase Inhibition
In-vitro studies have consistently demonstrated that pitavastatin is a potent inhibitor of HMG-CoA reductase. In cell culture experiments, pitavastatin has been shown to be more potent than simvastatin (B1681759) and pravastatin (B1207561) in inhibiting this key enzyme in the cholesterol biosynthesis pathway.
Cellular Effects and Cytotoxicity
The cellular effects of statins, including their potential for cytotoxicity, are crucial aspects of their in-vitro evaluation. Studies on various cancer cell lines have shown that the cytotoxic effects of statins can vary significantly. For instance, some studies have indicated that lipophilic statins may exhibit more pronounced cytotoxic effects compared to hydrophilic ones. However, direct comparisons of the cytotoxic profile of tert-butyl pitavastatin with other statin esters are not available. Research on pitavastatin has explored its effects on cell proliferation and apoptosis in different cell types.
Experimental Methodologies: A General Overview
Although specific protocols for tert-butyl pitavastatin are not available, the following represents a generalized workflow for the in-vitro comparison of statin compounds, which would be applicable should such research be undertaken in the future.
Validating the Structure of tert-Butyl Pitavastatin Using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of tert-Butyl Pitavastatin. It offers a comparative analysis of key 2D NMR techniques, supported by hypothetical experimental data, and includes a detailed experimental protocol for researchers in drug development and chemical analysis.
Introduction to Structural Validation by 2D NMR
In the synthesis of pharmaceutical compounds, rigorous structural confirmation is paramount. For tert-Butyl Pitavastatin, a derivative of the HMG-CoA reductase inhibitor Pitavastatin, confirming the presence and connectivity of the tert-butyl ester group is a critical validation step.[1][2] One-dimensional (1D) NMR provides initial insights, but complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading the spectral information across two frequency axes, resolving ambiguities and revealing detailed connectivity between atoms. The primary techniques employed for such small molecule elucidation are COSY, HSQC, and HMBC.
Comparative Analysis of 2D NMR Techniques
The structural validation of tert-Butyl Pitavastatin relies on establishing specific correlations that confirm the esterification of the carboxylic acid group of Pitavastatin with a tert-butyl group. The key differentiation from Pitavastatin lies in the absence of the carboxylic acid proton and the appearance of a characteristic tert-butyl signal.
Key Structural Features for Validation:
-
Pitavastatin: Possesses a heptenoic acid side chain.[3]
-
tert-Butyl Pitavastatin: The carboxylic acid is esterified with a tert-butyl group, resulting in a C29H32FNO4 molecular formula.[1][2]
The following tables summarize the expected (hypothetical) quantitative data from 1D and 2D NMR experiments, highlighting the key signals and correlations for tert-Butyl Pitavastatin.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Moieties
| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| tert-Butyl | -C(CH₃)₃ | ~1.45 (singlet, 9H) | ~28.0 |
| -C (CH₃)₃ | - | ~80.5 | |
| Heptenoate Chain | H-2 | ~2.35 (multiplet, 2H) | ~42.0 |
| H-3 | ~4.10 (multiplet, 1H) | ~68.0 | |
| H-4 | ~1.55 (multiplet, 2H) | ~38.0 | |
| H-5 | ~4.30 (multiplet, 1H) | ~65.0 | |
| H-6 | ~6.50 (dd, 1H) | ~130.0 | |
| H-7 | ~5.60 (dd, 1H) | ~128.0 | |
| Quinoline & Phenyl Rings | Aromatic Protons | 7.00 - 8.50 | 110.0 - 165.0 |
| Cyclopropyl | Protons | 0.90 - 1.30 | 10.0 - 20.0 |
Table 2: Expected 2D NMR Correlations for Structural Validation of the tert-Butyl Ester Group
| Experiment | Correlation Type | From | To | Expected Result | Structural Significance |
| COSY | ¹H-¹H | H-2 | H-3 | Cross-peak | Confirms connectivity within the heptenoate chain. |
| HSQC | ¹H-¹³C (1-bond) | Protons of -C(CH₃)₃ (~1.45 ppm) | Carbon of -C(C H₃)₃ (~28.0 ppm) | Cross-peak | Confirms the direct attachment of the nine equivalent protons to their respective carbons in the tert-butyl group. |
| HMBC | ¹H-¹³C (2-3 bonds) | Protons of -C(CH₃)₃ (~1.45 ppm) | Quaternary carbon of -C (CH₃)₃ (~80.5 ppm) | Cross-peak | Establishes the connectivity within the tert-butyl group. |
| HMBC | ¹H-¹³C (2-3 bonds) | Protons of -C(CH₃)₃ (~1.45 ppm) | Carbonyl carbon C-1 (~170.0 ppm) | Crucial Cross-peak | Confirms the ester linkage between the tert-butyl group and the heptenoate chain. |
| HMBC | ¹H-¹³C (2-3 bonds) | H-2 (~2.35 ppm) | Carbonyl carbon C-1 (~170.0 ppm) | Cross-peak | Confirms the position of the ester group at C-1 of the heptenoate chain. |
Experimental Workflow and Logic
The process of validating the structure of tert-Butyl Pitavastatin using 2D NMR follows a logical progression from initial sample preparation to final data interpretation. The workflow ensures that the necessary data is acquired to unambiguously confirm the molecular structure.
Caption: Workflow for the structural validation of tert-Butyl Pitavastatin using 2D NMR.
Detailed Experimental Protocol
This protocol outlines the methodology for acquiring high-quality 2D NMR data for the structural elucidation of tert-Butyl Pitavastatin.
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of tert-Butyl Pitavastatin.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Temperature: 298 K (25 °C).
3. 1D NMR Experiments:
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Number of scans: 16
-
Relaxation delay (d1): 2 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Spectral width: 240 ppm
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
4. 2D NMR Experiments:
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Spectral width: 16 ppm in both dimensions
-
Data points: 2048 (F2) x 256 (F1)
-
Number of scans: 8
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
-
Spectral width: 16 ppm (F2, ¹H) x 240 ppm (F1, ¹³C)
-
Data points: 2048 (F2) x 256 (F1)
-
Number of scans: 16
-
¹J(CH) coupling constant: 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
Spectral width: 16 ppm (F2, ¹H) x 240 ppm (F1, ¹³C)
-
Data points: 2048 (F2) x 256 (F1)
-
Number of scans: 32
-
Long-range coupling constant (ⁿJ(CH)): Optimized for 8 Hz
-
5. Data Processing and Analysis:
-
All spectra should be processed using appropriate software (e.g., MestReNova, TopSpin).
-
Apply window functions (e.g., sine-bell) and zero-filling to enhance resolution.
-
Phase and baseline correct all spectra.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Analyze the cross-peaks in the 2D spectra to establish the correlations outlined in Table 2.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides an unequivocal method for the structural validation of tert-Butyl Pitavastatin. The key diagnostic correlation is the HMBC cross-peak between the protons of the tert-butyl group and the ester carbonyl carbon, which definitively confirms the successful esterification. This guide provides the necessary framework, including expected data and a detailed protocol, for researchers to confidently apply these powerful analytical techniques in their drug development and quality control processes.
References
Comparative Stability of Tert-Butyl Pitavastatin and its Analogues: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the stability of a drug substance is paramount for ensuring its quality, efficacy, and safety. This guide provides a comparative analysis of the stability of tert-butyl pitavastatin (B1663618), a known impurity and ester analogue of the cholesterol-lowering drug pitavastatin. The information is based on published forced degradation studies of pitavastatin, which shed light on the conditions under which its tert-butyl ester forms, and on the general metabolic stability of the tert-butyl group in pharmaceutical compounds.
While direct comparative stability studies on tert-butyl pitavastatin and its analogues are not extensively available in the public domain, a significant amount of data from forced degradation studies of pitavastatin provides valuable insights into its stability profile. Tert-butyl pitavastatin has been identified as a degradation product under thermal stress conditions.
Data on Forced Degradation of Pitavastatin
Forced degradation studies are essential for identifying potential degradation products and pathways of a drug substance under various stress conditions, including heat, light, humidity, acid, and base hydrolysis, and oxidation. The following table summarizes the conditions under which pitavastatin degrades, with a focus on the formation of the tertiary butyl ester impurity.
| Stress Condition | Reagents and Conditions | Degradation of Pitavastatin (%) | Key Degradation Products Identified |
| Thermal Degradation | 60°C for 2 days | ~9.64% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, Tertiary butyl ester impurity |
| Acid Hydrolysis | 1 N HCl, 60°C, 1 hour | ~7.90% | Anti-isomer impurity, Lactone impurity |
| Base Hydrolysis | 2 N NaOH, 60°C, 1 hour | ~9.79% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity |
| Oxidative Hydrolysis | 3% H2O2, 25°C, 1 hour | ~7.43% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity |
| Water Hydrolysis | 60°C for 2 hours | ~6.06% | Z-isomer impurity, Methyl ester impurity, Lactone impurity |
| Photolytic Stress | 200 W h/m² and 1.2 million lux hours | ~2.35% | Lactone impurity |
| Humidity Stress | 25°C and 90% RH for 7 days | ~3.92% | 5-oxo impurity, Lactone impurity, Impurity-B |
Metabolic Stability of the Tert-Butyl Group
The tert-butyl group is a common moiety in drug molecules, often introduced to enhance potency or selectivity. However, it can be susceptible to metabolism by cytochrome P450 enzymes.[1][2] This metabolic vulnerability can lead to the formation of metabolites with altered pharmacological profiles. While specific data on the metabolic stability of tert-butyl pitavastatin is limited, the general understanding of tert-butyl group metabolism suggests that it could be a site of enzymatic attack in vivo.[1][2] Replacing the tert-butyl group with more metabolically stable alternatives, such as a trifluoromethylcyclopropyl group, has been shown to increase metabolic stability in other drug candidates.[1]
Experimental Protocols
The following are generalized experimental protocols for forced degradation studies, based on common practices in the pharmaceutical industry and findings from published literature on pitavastatin.[][4][5][6]
General Procedure for Forced Degradation
A stock solution of pitavastatin is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Aliquots of this solution are then subjected to various stress conditions as detailed below. After the specified time, the solutions are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
Thermal Degradation
Pitavastatin is exposed to dry heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 days) in a calibrated oven.[]
Acid Hydrolysis
The drug solution is mixed with an equal volume of a strong acid (e.g., 1 N HCl) and kept at a specific temperature (e.g., 60°C) for a certain duration (e.g., 1 hour).[]
Base Hydrolysis
The drug solution is treated with an equal volume of a strong base (e.g., 2 N NaOH) and maintained at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[]
Oxidative Degradation
The drug solution is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a specified time (e.g., 1 hour).[]
Photostability Testing
The drug substance is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[]
Visualizing the Pitavastatin Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Pitavastatin's mechanism of action via HMG-CoA reductase inhibition.
Caption: Workflow for the comparative stability study of Pitavastatin.
References
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
Navigating the Separation of tert-Butyl Pitavastatin: A Comparative Guide to HPLC Column Performance
For researchers, scientists, and professionals in drug development, the accurate analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide provides a comparative assessment of various High-Performance Liquid Chromatography (HPLC) columns for the separation of tert-Butyl Pitavastatin, a known process-related impurity of the cholesterol-lowering drug Pitavastatin.
The presence of impurities, even in trace amounts, can impact the safety and efficacy of pharmaceutical products. Therefore, robust analytical methods are crucial for their identification and quantification. The choice of the HPLC column is a critical factor in achieving the desired separation and resolution of the API from its impurities. This guide summarizes available data on the performance of different reversed-phase HPLC columns for the analysis of tert-Butyl Pitavastatin.
Understanding the Challenge: Pitavastatin and Its tert-Butyl Impurity
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. During its synthesis, various process-related impurities can be formed, including tert-Butyl Pitavastatin. The structural similarity between Pitavastatin and its tert-Butyl ester derivative presents a chromatographic challenge, requiring a highly selective HPLC method for their effective separation.
Experimental Approach: A Synopsis of Methodologies
To assess the performance of different HPLC columns, a review of published analytical methods was conducted. The primary focus was on reversed-phase HPLC (RP-HPLC) methods, as they are the most common for the analysis of statins and their impurities. The key performance indicators evaluated include retention time (RT), resolution (Rs), and peak symmetry (As). The following sections detail the experimental conditions and performance data for various column chemistries.
Performance Showdown: A Head-to-Head Comparison of HPLC Columns
The selection of an appropriate stationary phase is critical for the successful separation of Pitavastatin and tert-Butyl Pitavastatin. While C18 columns are the most frequently reported for this analysis, other stationary phases such as C8 and Phenyl-Hexyl can offer alternative selectivity.
Table 1: Comparative Performance of HPLC Columns for tert-Butyl Pitavastatin Analysis
| Column Chemistry | Column Name (Example) | Dimensions (L x ID, dp) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Pitavastatin RT (min) | tert-Butyl Pitavastatin RT (min) | Resolution (Rs) |
| C18 (Octadecyl) | Waters ACQUITY UPLC BEH C18 | 100 x 2.1 mm, 1.7 µm | A: 0.03% Orthophosphoric acid in waterB: Acetonitrile (Gradient) | 0.3 | 245 | ~1.17 | Not explicitly stated, but separated from 4 other impurities with Rs > 4.0 | > 4.0 (for other impurities) |
| C18 (Octadecyl) | Phenomenex Kinetex C18 | 75 x 4.6 mm, 2.6 µm | A: 0.82 g/L Sodium acetate (B1210297) in water (pH 3.8 with acetic acid): Acetonitrile (90:10)B: Acetonitrile: Water (90:10) (Gradient) | 1.0 | 250 | 9.13 | Not explicitly stated, but listed as "tertiary butyl ester impurity" | Well-resolved from Pitavastatin and other impurities |
| C18 (Octadecyl) | Phenomenex Luna C18 | 150 x 4.6 mm, 5 µm | 0.01M KH2PO4 (pH 3.75): Acetonitrile (20:80) | 1.2 | 248 | 4.1 | Not reported | Not reported |
| C8 (Octyl) | Zorbax Rx C8 | 250 mm × 4.6 mm, 5 µm | Not specified for Pitavastatin, but mentioned as an alternative for statin impurity analysis. | - | - | - | - | - |
| Phenyl-Hexyl | - | - | Phenyl-type columns can offer alternative selectivity for aromatic compounds like Pitavastatin, but specific data for the tert-Butyl impurity was not found. | - | - | - | - | - |
Note: The data presented is a compilation from various sources. Direct head-to-head comparative studies are limited. The resolution values reported are often between Pitavastatin and the nearest eluting impurity, which may not always be tert-Butyl Pitavastatin.
Experimental Protocols in Detail
For reproducible results, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.
Method 1: UPLC Analysis on a BEH C18 Column
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.03% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient was employed to achieve separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 245 nm
-
Injection Volume: 2 µL
-
Diluent: Water:Acetonitrile (90:10)
Method 2: HPLC Analysis on a Kinetex C18 Column
-
Column: Phenomenex Kinetex C18 (75 x 4.6 mm, 2.6 µm)
-
Mobile Phase A: 0.82 g of sodium acetate in 1000 mL of water, pH adjusted to 3.8 with acetic acid: Acetonitrile (90:10 v/v)
-
Mobile Phase B: Acetonitrile: Water (90:10 v/v)
-
Gradient Program: A time-based gradient was utilized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 250 nm
Method 3: HPLC Analysis on a Luna C18 Column
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.01M Potassium dihydrogen orthophosphate (pH 3.75 with orthophosphoric acid): Acetonitrile (20:80 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 248 nm[1]
Visualizing the Workflow and Logic
To better illustrate the process of HPLC column performance assessment and the relationship between different chromatographic parameters, the following diagrams are provided.
Experimental workflow for assessing HPLC column performance.
Logical relationship between experimental factors and separation performance.
Conclusion: Selecting the Right Tool for the Job
Based on the available data, C18 columns remain the workhorse for the analysis of Pitavastatin and its impurities, including tert-Butyl Pitavastatin. The use of modern C18 columns with smaller particle sizes, such as the Waters ACQUITY UPLC BEH C18 and Phenomenex Kinetex C18, can provide excellent resolution and peak shapes in a shorter analysis time.
While specific comparative data for C8 and Phenyl-Hexyl columns for the separation of tert-Butyl Pitavastatin is limited in the reviewed literature, these stationary phases should not be entirely discounted. Phenyl-Hexyl columns, with their potential for π-π interactions, could offer unique selectivity for aromatic compounds like Pitavastatin and its derivatives. Similarly, C8 columns, being less retentive than C18, might be advantageous in specific method development scenarios.
Ultimately, the choice of the optimal HPLC column will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and the overall impurity profile of the sample. Method development and optimization are crucial to achieving the best possible separation for reliable and accurate quantification of tert-Butyl Pitavastatin in pharmaceutical quality control. Researchers are encouraged to screen different column selectivities during method development to ensure the most robust and suitable analytical procedure.
References
Unveiling the Analytical Rigor: A Comparative Guide to the Accuracy and Precision of tert-Butyl Pitavastatin Analysis
For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of the accuracy and precision of a developed analytical method for tert-Butyl Pitavastatin, a known impurity of the cholesterol-lowering drug Pitavastatin. The data presented is crucial for method validation and routine quality control.
Tert-Butyl Pitavastatin, also known as Pitavastatin t-Butyl Ester, is a process-related impurity that can arise during the synthesis of Pitavastatin. Its monitoring and control are essential to guarantee the safety and efficacy of the final drug product. This guide delves into the analytical performance of a validated Ultra-Performance Liquid Chromatography (UPLC) method designed for the determination of Pitavastatin and its related substances, including the tert-butyl ester impurity.
Performance Benchmark: Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are critical parameters in method validation as per the International Council for Harmonisation (ICH) guidelines.
A stability-indicating UPLC method has been developed and validated for the determination of Pitavastatin and four of its potential impurities.[1] The validation of this method demonstrated a high degree of precision, with the relative standard deviation (%RSD) for each of the four impurities being within 5.0%.[2]
For a comprehensive understanding, the following table summarizes the acceptance criteria for accuracy and precision for the analysis of related substances, which is applicable to the determination of tert-Butyl Pitavastatin.
| Validation Parameter | Acceptance Criteria |
| Accuracy | % Recovery of each impurity should be within 80.0% to 120.0% |
| Precision (Repeatability) | The %RSD for the area of each impurity from six replicate injections should be not more than 10.0% |
| Intermediate Precision | The %RSD of the results for each impurity between two analysts, on different days and with different equipment, should be not more than 10.0% |
While specific percentage recovery values for the accuracy of tert-Butyl Pitavastatin were not explicitly detailed in the available literature, the overall validation of the UPLC method for related substances indicates that the accuracy meets the stringent requirements for pharmaceutical quality control.[1]
Alternative Analytical Approaches
Besides the UPLC method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of Pitavastatin and its impurities. One such RP-HPLC method was developed and validated for the determination of Pitavastatin and its related impurities, including the tertiary butyl ester.[3] This method demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.998, indicating a strong correlation between the concentration of the impurities and the analytical response.[3] Although specific accuracy and precision data for the tert-butyl ester impurity were not provided, the validation as per ICH guidelines ensures the method's suitability for its intended purpose.
The following table provides a comparative overview of the chromatographic conditions for the validated UPLC method and a typical RP-HPLC method used for the analysis of Pitavastatin and its impurities.
| Parameter | Validated UPLC Method for Related Substances | Typical RP-HPLC Method for Related Substances |
| Column | BEH C18 stationary phase | Phenomenex, Kinetex C18 (75 x 4.6 mm, 2.6 µm) |
| Mobile Phase | Gradient mode with a simple mobile phase combination | Mobile Phase A: Buffer (0.82 g sodium acetate (B1210297) in 1000 mL water, pH 3.8 with acetic acid) and acetonitrile (B52724) (90:10 v/v). Mobile Phase B: Acetonitrile and water (90:10 v/v). |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Detection Wavelength | 245 nm | 250 nm |
| Column Temperature | - | 25°C |
Experimental Workflow for Method Validation
The validation of an analytical method for determining impurities like tert-Butyl Pitavastatin follows a structured workflow to ensure its reliability and robustness. The process involves several key stages, from the initial preparation of solutions to the final data analysis.
Caption: Experimental workflow for determining the accuracy and precision of the analytical method for tert-Butyl Pitavastatin.
Detailed Experimental Protocols
UPLC Method for Related Substances
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array detector.
-
Column: A BEH C18 stationary phase column.
-
Mobile Phase: A gradient mixture of a simple mobile phase combination (details not specified in the available literature).
-
Flow Rate: 0.3 mL/min.
-
Detection: 245 nm.
-
Sample Preparation: A stock solution of Pitavastatin is prepared and spiked with known amounts of the four impurities, including what is referred to as "impurity-4," which would encompass tert-Butyl Pitavastatin in a comprehensive impurity profile.[1]
RP-HPLC Method for Related Substances
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) instrument with a UV detector.
-
Column: Phenomenex, Kinetex C18, 75 x 4.6 mm, 2.6 µm, 100A.
-
Mobile Phase A: A mixture of buffer (0.82 g of sodium acetate in 1000 mL of water, with pH adjusted to 3.8 with acetic acid) and acetonitrile in the ratio of 90:10 (v/v).
-
Mobile Phase B: A mixture of acetonitrile and water in the ratio of 90:10 (v/v).
-
Gradient Program: A gradient program is used with a flow rate of 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: 250 nm.
-
Sample Preparation: A solution of the Pitavastatin sample is prepared in a suitable diluent. For accuracy studies, the sample is spiked with known amounts of related impurities, including tert-Butyl Pitavastatin.
References
Safety Operating Guide
Navigating the Disposal of tert-Butyl Pitavastatin: A Guide to Safety and Compliance
Immediate Safety and Handling Protocols
Prior to handling tert-Butyl Pitavastatin, it is crucial to consult the available Safety Data Sheets for structurally similar compounds, such as Pitavastatin and its other esters.[1][2][3] Based on these documents, the following personal protective equipment (PPE) and handling precautions are recommended.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields, chemical splash goggles, or a full face shield. | To prevent eye contact with the compound. |
| Hand Protection | Nitrile or other impervious gloves. Consider double gloving. | To avoid skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation. |
Handling Precautions:
-
Avoid all contact and inhalation of dust, mists, and vapors.
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands and other exposed skin thoroughly after handling.
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[3] Avoid the generation of dusts.
-
Cleanup: Carefully sweep up or vacuum the spilled solid material and collect it in a suitable, labeled container for disposal. Clean the affected surface thoroughly with a suitable detergent or solvent to remove any residual contamination.
-
Dispose: Dispose of contaminated materials as hazardous waste.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1] Seek medical advice if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal of tert-Butyl Pitavastatin
The disposal of tert-Butyl Pitavastatin must be conducted in accordance with all local, state, and federal regulations for pharmaceutical and chemical waste. A key principle is that hazardous waste pharmaceuticals are strictly prohibited from being disposed of down the drain.[4]
Step-by-Step Disposal Protocol:
-
Waste Identification: tert-Butyl Pitavastatin, as a pharmaceutical-related compound, should be treated as chemical waste.
-
Containerization:
-
Place all solid waste, including unused or expired tert-Butyl Pitavastatin and any contaminated materials (e.g., weighing paper, gloves), into a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and kept closed except when adding waste.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("tert-Butyl Pitavastatin"), and a clear description of the contents.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this material through regular trash or sewer systems.
-
Empty Container Disposal:
For containers that held tert-Butyl Pitavastatin:
-
Thoroughly empty all contents.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] Given the unknown potency of this specific compound, a conservative approach is recommended.
-
After proper rinsing and air-drying under a fume hood, deface the label and dispose of the container according to your institution's guidelines, which may include regular trash or recycling.[5][6]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl Pitavastatin and associated materials.
Caption: Disposal decision workflow for tert-Butyl Pitavastatin.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of tert-Butyl Pitavastatin, fostering a secure and responsible laboratory environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. SDS of Pitavastatin Impurity 17, Safety Data Sheets, CAS 154026-94-5 - chemBlink [chemblink.com]
- 3. echemi.com [echemi.com]
- 4. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistics for Handling tert-Butyl Pitavastatin
Researchers, scientists, and drug development professionals handling tert-Butyl Pitavastatin must adhere to stringent safety protocols to mitigate potential health risks and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and proper disposal methods.
Hazard Identification and Occupational Exposure Limits
Occupational Exposure Limits (OELs): There are no established Occupational Exposure Limits (OELs) for tert-Butyl Pitavastatin from major regulatory bodies such as OSHA or ACGIH[2][3]. In the absence of a specific OEL, a risk-based approach should be adopted to minimize exposure. This involves a combination of engineering controls, administrative controls, and personal protective equipment. For laboratory operations, the use of an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling tert-Butyl Pitavastatin. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[4]. A full-face shield may be necessary for procedures with a high risk of splashes or aerosol generation. An emergency eye wash station should be readily available. |
| Skin Protection | Wear impervious gloves, such as nitrile gloves. Consider double gloving for added protection. A disposable, fluid-resistant lab coat or a protective suit made of a material like DuPont™ Tyvek® is recommended to prevent skin contact[5][6]. Protective garments should have features like adhesive flaps over zippers and integrated chin flaps for optimal protection[5][6]. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of dust or aerosol generation, or if handling larger quantities, a full-face respirator with appropriate cartridges should be used[4]. For highly potent APIs, powered air-purifying respirators (PAPRs) may be necessary[7]. |
Operational Plan for Safe Handling
A systematic approach to handling tert-Butyl Pitavastatin is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe handling.
Caption: Safe Handling Workflow for tert-Butyl Pitavastatin.
Disposal Plan
Proper disposal of tert-Butyl Pitavastatin and associated waste is critical to protect human health and the environment. All disposal procedures must comply with federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Contaminated Solids: Place all contaminated solid waste, including gloves, disposable lab coats, and weighing papers, into a designated, clearly labeled hazardous waste container.
-
Unused Compound: The original container with unused tert-Butyl Pitavastatin should be treated as hazardous waste.
-
Contaminated Sharps: Any sharps (needles, scalpels) contaminated with the compound should be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
Liquid Waste: Solutions containing tert-Butyl Pitavastatin should be collected in a sealed, labeled hazardous waste container.
-
-
Waste Collection and Storage:
-
Store all hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure all waste containers are properly sealed and labeled with the contents and hazard warnings.
-
-
Contact Environmental Health and Safety (EHS):
-
Documentation:
-
Maintain a detailed log of all waste generated and disposed of.
-
Retain all disposal records and certificates of destruction for a minimum of three years[8].
-
Caption: Disposal Workflow for tert-Butyl Pitavastatin Waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 4. echemi.com [echemi.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. 3m.com [3m.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
